(S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3S)-3-bromopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDHDNCZHPAJK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical development, a profound understanding of the physical and chemical properties of chiral building blocks is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. This technical guide provides an in-depth exploration of the core physical properties of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, characterize, and utilize this versatile molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a chiral piperidine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity during synthetic transformations. The specific (S)-enantiomer is of particular importance as biological systems are inherently chiral, and the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.
Core Physical Properties: A Quantitative Overview
A comprehensive understanding of the physical properties of a synthetic intermediate is fundamental for process development, formulation, and quality control. The following table summarizes the key physical properties of tert-butyl 3-bromopiperidine-1-carboxylate. It is important to note that due to the limited availability of data for the specific (S)-enantiomer, some of the data presented is for the racemic mixture. As enantiomers possess identical physical properties with the exception of their interaction with plane-polarized light, these values are considered representative for the (S)-enantiomer.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1][2][3] |
| Molecular Weight | 264.16 g/mol | [2][3] |
| CAS Number | 1354017-20-1 ((S)-enantiomer) | |
| 849928-26-3 (racemic) | [1][2][4][5][6][7] | |
| Appearance | White to off-white solid or liquid | [7] |
| Boiling Point | 296.6 °C at 760 mmHg (Predicted) | [3][4][6][7] |
| Density | 1.327 g/cm³ | [4][7] |
| Refractive Index | 1.506 | [4] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | [8] |
The Critical Role of Chirality
The defining feature of this compound is its chirality, stemming from the stereocenter at the 3-position of the piperidine ring. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[9] However, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereoselectivity is a cornerstone of modern pharmacology, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereochemical purity of this compound is a critical quality attribute that must be carefully controlled and monitored throughout the manufacturing process.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties relies on robust and validated analytical techniques. This section details the principles and a generalized protocol for two essential methods: Differential Scanning Calorimetry (DSC) for thermal analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is the gold-standard for determining the melting point of a crystalline solid with high precision and accuracy. The melting point is a crucial indicator of purity; impurities typically depress and broaden the melting range.
Experimental Workflow for DSC Analysis
Caption: Logical flow of information in NMR-based structural elucidation.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of chemically distinct carbon atoms in the molecule.
-
2D NMR Acquisition (if necessary): For unambiguous assignment of all signals, a suite of two-dimensional NMR experiments may be required:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
-
-
Data Analysis and Interpretation: Analyze the collected 1D and 2D NMR data to assign all proton and carbon signals and confirm that the spectral data are consistent with the proposed structure of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [10][11]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]Do not eat, drink, or smoke when using this product. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [2] Hazard Statements for the Racemic Mixture (representative for the (S)-enantiomer):
-
H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5]* H400: Very toxic to aquatic life. [5]
Conclusion
This compound is a valuable chiral building block with a well-defined set of physical properties that are crucial for its effective application in pharmaceutical synthesis. This guide has provided a comprehensive overview of these properties, the importance of its stereochemistry, and detailed methodologies for its characterization. By leveraging this technical information, researchers and drug development professionals can confidently and safely utilize this important intermediate to advance the discovery and development of new medicines.
References
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- ChemicalBook. (2025). 1-N-BOC-3-BROMOPIPERIDINE - Safety Data Sheet.
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(S)-tert-Butyl 3-bromopiperidine-1-carboxylate chemical structure
An In-Depth Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Synthesis, Characterization, and Application
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined center, a reactive bromine atom, and a stable Boc-protecting group, makes it an exceptionally versatile intermediate for synthesizing complex, high-value molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, discuss critical purification strategies, and highlight its application as a key intermediate. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Value of Chiral Piperidines
The piperidine ring is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The introduction of stereocenters onto this ring system can profoundly influence a molecule's biological activity and pharmacokinetic profile. This compound, with its defined (S)-stereochemistry at the C3 position, serves as a high-value precursor for introducing this specific chirality into target molecules.
The compound's design is strategically optimized for synthetic utility:
-
The (S)-Chiral Center: Provides a pre-defined stereochemical anchor, eliminating the need for challenging chiral resolutions or asymmetric syntheses later in a synthetic route.[2]
-
The C3-Bromine Atom: Functions as an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups at this position.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group effectively deactivates the piperidine nitrogen, preventing it from interfering with reactions at other sites. It is stable under a wide range of conditions but can be removed cleanly under mild acidic conditions.[3]
This combination of features makes it a critical intermediate in the synthesis of numerous drug candidates, including kinase inhibitors used in oncology.[1][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of chemical synthesis. The following tables summarize the key properties and expected spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1354017-20-1 | [5] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [5] |
| Molecular Weight | 264.16 g/mol | [5][6] |
| IUPAC Name | tert-butyl (3S)-3-bromopiperidine-1-carboxylate | [5] |
| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [5] |
| Purity | Typically ≥97% | [5] |
| Appearance | White to light yellow solid/powder |
Diagram 1: Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Methodology: A Rational Approach
The synthesis of this compound is most effectively achieved through a stereoinvertive bromination of its corresponding alcohol precursor. This strategy ensures precise control over the critical C3 stereocenter.
Retrosynthetic Strategy
Our approach hinges on the Mitsunobu reaction, a powerful transformation for converting a secondary alcohol into a variety of functional groups with a clean inversion of stereochemistry.[7][8][9] Therefore, to obtain the (S)-bromide, we must begin with the (R)-alcohol precursor, (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. This precursor can be synthesized via several established methods, including the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone.[1][10]
Diagram 2: Retrosynthetic Analysis
Caption: Retrosynthetic pathway from the target molecule to its precursors.
Key Transformation: The Mitsunobu Reaction
Causality and Choice of Method: The conversion of a secondary alcohol to an alkyl bromide can be achieved with various reagents (e.g., PBr₃, HBr). However, these methods often proceed through Sₙ1-like mechanisms or lack stereochemical control, leading to racemization. The Mitsunobu reaction is explicitly chosen for its reliable Sₙ2 mechanism.[9] The reaction proceeds through the activation of the alcohol's oxygen by a phosphonium species, converting the hydroxyl group into an excellent leaving group. The bromide nucleophile then displaces this group from the backside, resulting in a complete inversion of the stereocenter.[8]
Mechanism Overview:
-
Triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) react to form a phosphonium salt betaine.
-
The alcohol precursor adds to this intermediate, forming an oxyphosphonium salt.
-
The bromide ion (from a source like lithium bromide or carbon tetrabromide) acts as the nucleophile, attacking the carbon atom bearing the oxyphosphonium group in an Sₙ2 fashion.
-
This attack displaces triphenylphosphine oxide (TPPO) and inverts the stereochemistry at the carbon center.
Diagram 3: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the stereoinvertive Mitsunobu bromination.
Detailed Experimental Protocol
This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.
Reagents & Materials:
-
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon Tetrabromide (CBr₄) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: Dissolve (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM (approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side products.
-
Phosphine Addition: Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will be a mixture containing the desired product and a significant amount of triphenylphosphine oxide (TPPO) and bromoform.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective. The product is less polar than the starting alcohol and TPPO.
-
-
Characterization: Collect the appropriate fractions, combine, and concentrate under reduced pressure to yield this compound as a solid or oil. Confirm identity and purity using NMR spectroscopy and mass spectrometry.
Diagram 4: Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Safety, Handling, and Storage
Proper handling of all chemicals is mandatory. This compound and its precursors should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Table 2: GHS Hazard Information
| Category | Statement |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][11] P280: Wear protective gloves/eye protection/face protection.[5][11] P302+P352: IF ON SKIN: Wash with plenty of water.[11][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage temperature is 2-8 °C.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the rapid and stereocontrolled synthesis of complex molecular architectures. By understanding the rationale behind its synthesis—particularly the strategic application of the stereoinvertive Mitsunobu reaction—researchers can reliably produce this valuable building block. The detailed protocols and safety information provided in this guide serve as a robust foundation for its successful application in the demanding fields of pharmaceutical and materials science research.
References
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
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MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
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ResearchGate. (2012). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
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An In-Depth Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Properties, Applications, and Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. It delves into the core physicochemical properties, strategic applications in medicinal chemistry, and detailed protocols for its safe handling and synthetic utilization.
Introduction: The Strategic Value of a Chiral Building Block
This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure is uniquely tailored for versatility, featuring a piperidine core—a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of three key functional groups underpins its value:
-
An (S)-chiral center at the C3 position, which is crucial for creating stereochemically pure molecules, a non-negotiable aspect of modern drug design.[2]
-
A reactive bromine atom , serving as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.
-
A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which ensures stability and prevents unwanted side reactions. This group can be efficiently removed under acidic conditions when the nitrogen's reactivity is desired.[2]
This combination makes the compound an indispensable intermediate for constructing complex molecular architectures and accelerating the discovery of novel therapeutic agents.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 264.16 g/mol | [3][4][5] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [3][4] |
| CAS Number | 1354017-20-1 | [3] |
| Appearance | White to light yellow powder/crystal | [6] |
| Purity | Typically ≥97% | [3] |
| IUPAC Name | tert-butyl (S)-3-bromopiperidine-1-carboxylate | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [3] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [6][7] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthetic Utility and Core Reactivity
The primary utility of this compound lies in its role as an electrophile. The carbon atom bonded to the bromine is susceptible to attack by a diverse range of nucleophiles, typically via an SN2 mechanism. This reaction allows for the stereospecific introduction of the piperidine moiety.
Causality of Reactivity:
-
The Polar C-Br Bond: The significant difference in electronegativity between carbon and bromine creates a polar bond, rendering the carbon atom electron-deficient and thus a prime target for nucleophiles.
-
The Boc Group's Influence: The bulky Boc group provides steric hindrance, which can influence the trajectory of the incoming nucleophile. More importantly, it deactivates the ring nitrogen, preventing it from interfering as a competing nucleophile in intermolecular reactions.
-
Stereochemical Inversion: In a classic SN2 reaction, the incoming nucleophile attacks from the side opposite to the bromine leaving group. This results in an inversion of stereochemistry at the C3 position, transforming the (S)-bromide into an (R)-substituted product. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis.
Caption: Generalized SN2 reaction pathway.
Application in Medicinal Chemistry & Drug Discovery
Piperidine derivatives are integral to a vast number of pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets.[1] this compound serves as a key starting material for introducing this valuable scaffold. For instance, related compounds like (S)-1-Boc-3-hydroxypiperidine are crucial intermediates in the synthesis of Ibrutinib, a kinase inhibitor used to treat certain cancers.[1] Similarly, aminopiperidines derived from this class of reagents are used as γ-secretase modulators for potential Alzheimer's disease therapies and in the synthesis of other complex pharmaceutical compounds.[8]
Experimental Protocols & Handling
Scientific integrity demands reproducible and safe experimental design. The following protocols provide a framework for handling and utilizing this reagent.
Protocol 1: Safe Handling and Storage
Trustworthiness: This protocol is based on aggregated safety data sheets (SDS) to ensure user safety and reagent stability.[9][10]
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh into a tared, sealed container.
-
Storage: Store the container tightly closed in a designated area for irritants, away from incompatible materials. The recommended storage temperature is 2-8°C.[6][7]
-
Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[9][10]
Protocol 2: Representative Nucleophilic Substitution with a Primary Amine
Expertise: This protocol illustrates a common synthetic transformation. The choice of a non-nucleophilic base and a polar aprotic solvent is critical to prevent side reactions and facilitate the SN2 pathway.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile, to dissolve the starting material.
-
Reagent Addition: Add the primary amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80°C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
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A Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a stereodefined center, a versatile bromine handle, and a strategically placed Boc-protecting group, makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic and characterization workflow, and explores its applications in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the practical utility of this essential synthon.
The Significance of Chiral Piperidine Scaffolds in Modern Pharmaceuticals
The piperidine ring is a privileged scaffold in drug design, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors allow for precise interaction with biological targets. When chirality is introduced, as in the case of this compound, the potential for developing highly selective and potent drugs increases significantly. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure intermediates essential for creating effective and safe medicines.[1][2]
This compound serves as a quintessential example of a well-designed chemical intermediate.[2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its unwanted reactivity while being readily removable under specific acidic conditions. This allows chemists to perform selective modifications at other positions of the ring.[2] The bromine atom at the C3 position acts as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce further complexity and functionality.
Chemical Identity and Physicochemical Properties
Correctly identifying and understanding the fundamental properties of a starting material is the bedrock of any successful synthetic campaign. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-bromopiperidine-1-carboxylate | [3] |
| CAS Number | 1354017-20-1 | [3] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [3][4] |
| Molecular Weight | 264.16 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder | [5] |
| Purity | Typically >97% | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [3] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a critical process that hinges on establishing and maintaining the correct stereochemistry. A common and effective strategy involves the bromination of a readily available chiral precursor, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
Rationale for Synthetic Strategy
The choice of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate as a starting material is strategic. It is commercially available and already possesses the desired (S)-stereocenter. The synthetic challenge is to convert the hydroxyl group into a bromine atom, typically with inversion of stereochemistry (an Sₙ2 reaction), which would yield the (R)-enantiomer, or with retention of configuration. For this guide, we will describe a generalized protocol that must be optimized for the desired stereochemical outcome. The Boc protecting group is crucial as it prevents the secondary amine from interfering with the brominating agents.
Experimental Protocol: Synthesis from (S)-3-Hydroxy-N-Boc-Piperidine
This protocol describes a generalized Appel reaction, a reliable method for converting alcohols to alkyl halides.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until it fully dissolves.
-
Bromination: Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn from colorless to a yellow or orange hue.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is standard practice.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (multiplets in the 1.5-4.0 ppm range), and a characteristic downfield multiplet for the proton attached to the carbon bearing the bromine atom (~4.0-4.5 ppm). |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the bromine atom (~50-55 ppm), and other piperidine ring carbons. |
| Mass Spec (MS) | Molecular Weight Verification | An isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed. |
| Chiral HPLC | Enantiomeric Purity | Analysis using a suitable chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee%). |
Applications in Drug Development
This compound is a versatile intermediate primarily used in the synthesis of more complex molecules with therapeutic potential.[6] Its value lies in the predictable reactivity of its functional groups.
-
Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides). This allows for the straightforward introduction of new side chains and functional groups at the C3 position, which is often crucial for modulating a drug's binding affinity and pharmacokinetic properties.
-
Protected Amine: The Boc-protected nitrogen allows for reactions to be carried out selectively at the C3 position. Following the desired substitution, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be used for subsequent chemical modifications, such as amide bond formation or reductive amination.
This building block is particularly useful in constructing inhibitors for various enzymes and receptors where the piperidine ring serves as a central scaffold to orient key binding elements.
Role as a Key Synthetic Intermediate
Caption: The role of the title compound as a key intermediate in an API synthesis workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for the (S)-enantiomer should always be consulted, the hazard profile can be inferred from structurally related compounds.[7][8]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[7][8] |
| Skin Irritation | H315: Causes skin irritation[7][8] |
| Eye Irritation | H319: Causes serious eye irritation[7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation[7][8] |
| Aquatic Hazard | H400: Very toxic to aquatic life[7] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][9]
-
Hygiene: Avoid breathing dust or vapors.[3] Do not eat, drink, or smoke when using this product.[7][9] Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid release to the environment.[7]
Storage
Store in a tightly sealed container in a cool, dry, and dark place.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile reactive handle provide medicinal chemists with a reliable and efficient pathway to construct novel molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in the development of next-generation therapeutics.
References
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PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]
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CP Lab Safety. (n.d.). tert-butyl (3R)-3-bromopiperidine-1-carboxylate, min 97%, 100 mg. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a chiral building block of significant importance in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure is a key component in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors and therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering in-depth technical details, field-proven insights, and comparative analysis of the available methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this chiral piperidine derivative.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two main strategies:
-
Stereoselective Conversion of a Chiral Precursor: This is the most common and well-established approach, starting from the readily available chiral alcohol, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This pathway relies on a stereospecific bromination reaction.
-
Direct Enantioselective Synthesis: These more modern approaches aim to establish the chiral center and the bromine substituent in a single, highly controlled reaction from an achiral starting material.
This guide will delve into the specifics of each strategy, providing detailed protocols and mechanistic discussions.
Part 1: Synthesis via Stereoselective Bromination of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
This is a robust and widely employed two-step conceptual pathway: first, the synthesis of the chiral alcohol precursor, and second, its stereospecific bromination.
Preparation of the Chiral Precursor: (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
The synthesis of this key chiral intermediate can be efficiently achieved through two primary methods: biocatalytic asymmetric reduction and chemical resolution.
This method offers high enantioselectivity and operates under mild, environmentally friendly conditions. It utilizes a ketoreductase (KRED) enzyme to reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-alcohol.[1]
Reaction Scheme:
Figure 1: Biocatalytic reduction of N-Boc-3-piperidone.
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Reagent Addition: Add N-Boc-3-piperidone as the substrate. Introduce the ketoreductase enzyme, a cofactor (typically NAD(P)H), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH)).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Expertise & Experience Insights:
-
The choice of ketoreductase is critical for achieving high enantioselectivity. A screening of different KREDs may be necessary to find the optimal enzyme for this transformation.[2]
-
An efficient cofactor regeneration system is essential for the economic viability of this process on a larger scale. The use of whole cells co-expressing the KRED and a dehydrogenase can be a cost-effective alternative.[3]
This classical method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, followed by N-protection.
Workflow Diagram:
Figure 2: Chemical resolution workflow for (S)-3-hydroxypiperidine.
-
Salt Formation: Dissolve racemic 3-hydroxypiperidine and a chiral resolving agent (e.g., a derivative of D-tartaric acid) in a suitable solvent (e.g., ethanol).
-
Fractional Crystallization: Heat the mixture to reflux to dissolve the solids, then cool slowly to allow for the selective crystallization of one diastereomeric salt.
-
Isolation: Isolate the desired diastereomeric salt by filtration.
-
Liberation of the Free Amine: Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the free (S)-3-hydroxypiperidine.
-
Boc Protection: Protect the nitrogen atom of (S)-3-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product.
Trustworthiness: This method's reliability hinges on the difference in solubility between the two diastereomeric salts. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
Stereospecific Bromination via the Appel Reaction
The Appel reaction is a reliable method for converting a primary or secondary alcohol to the corresponding alkyl halide with inversion of stereochemistry, proceeding through an SN2 mechanism. This makes it ideal for the conversion of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate to (R)-tert-butyl 3-bromopiperidine-1-carboxylate.
Mechanistic Rationale:
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and a tetrahalomethane (e.g., carbon tetrabromide). The alcohol then attacks the phosphonium species, forming an oxyphosphonium intermediate. The halide ion, acting as a nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion, resulting in an inversion of the stereocenter.
Reaction Scheme:
Figure 3: Appel reaction for the synthesis of (R)-tert-butyl 3-bromopiperidine-1-carboxylate.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add triphenylphosphine.
-
Reagent Addition: Cool the solution to 0 °C and add carbon tetrabromide portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Authoritative Grounding: The stereochemical outcome of the Appel reaction is well-documented to proceed with inversion of configuration for secondary alcohols due to its SN2 mechanism.
Part 2: Direct Enantioselective Synthesis Pathways
While the conversion of the chiral alcohol is a robust method, direct enantioselective approaches from achiral precursors are highly sought after for their atom and step economy.
Enantioselective Bromocyclization of Olefinic Amides
This method involves the use of a chiral catalyst to control the stereochemistry of an intramolecular bromoaminocyclization reaction.
Conceptual Pathway:
Figure 4: Conceptual pathway of enantioselective bromocyclization.
Insight: This approach, while elegant, may require significant optimization of the catalyst and reaction conditions to achieve high enantioselectivity for a specific substrate.[6]
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This advanced strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative, followed by further transformations to yield the desired chiral piperidine.[7]
Key Features:
-
High Enantioselectivity: Can provide access to 3-substituted piperidines with excellent enantiomeric excess.
-
Broad Substrate Scope: Tolerant of a wide range of functional groups.
-
Multi-step Process: Typically involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction.
Authoritative Grounding: This cutting-edge methodology represents a significant advancement in the synthesis of chiral piperidines, though it may require specialized catalysts and expertise.[7]
Data Summary and Comparison
| Synthesis Pathway | Starting Material | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| Stereoselective Bromination | (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | Appel Reaction | High (SN2 inversion) | Reliable, well-established, high stereospecificity. | Requires pre-existing chiral center, stoichiometric byproduct (triphenylphosphine oxide). |
| Biocatalytic Reduction + Bromination | N-Boc-3-piperidone | Enzymatic Reduction | Excellent (Enzyme-controlled) | Green, mild conditions, high enantioselectivity. | Requires specific enzymes, potential for substrate/product inhibition. |
| Chemical Resolution + Bromination | Racemic 3-Hydroxypiperidine | Diastereomeric Salt Resolution | Good to Excellent | Utilizes inexpensive starting materials. | Can be tedious, yield limited to 50% per enantiomer in theory. |
| Enantioselective Bromocyclization | Achiral Olefinic Amide | Catalytic Asymmetric Cyclization | Catalyst-dependent | Atom-economical, direct. | May require extensive catalyst screening and optimization. |
| Asymmetric Reductive Heck Reaction | Pyridine Derivative | Rh-catalyzed Carbometalation | Excellent (Catalyst-controlled) | High enantioselectivity, broad scope. | Multi-step, requires specialized and expensive catalysts. |
Conclusion
The synthesis of this compound can be approached through several viable pathways. The most established and widely used method involves the stereospecific bromination of the corresponding chiral alcohol, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which in turn can be efficiently prepared via biocatalytic reduction or chemical resolution. For researchers and developers, the choice of synthetic route will depend on factors such as scale, cost, available expertise, and the desired level of enantiopurity. While the more direct enantioselective methods are at the forefront of chemical research and offer significant advantages in terms of elegance and efficiency, the pathway involving the chiral alcohol precursor remains a robust and reliable option for the synthesis of this important chiral building block.
References
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Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications (RSC Publishing). Available at: [Link]
-
Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. American Chemical Society. Available at: [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]
-
Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development. Available at: [Link]
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Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]
- Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
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- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
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Bromocyclization of Unsaturated Thioester and Access to Functionalized Sulfur-heterocycles. ChemRxiv. Available at: [Link]
-
Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Organic Chemistry Portal. Available at: [Link]
-
What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]
-
Bromocyclization of Unsaturated Thioester and Access to Functionalized Sulfur-heterocycles. Cambridge Open Engage. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PMC - NIH. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]
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A Deep Dive into the Spectroscopic Characterization of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of bioactive molecules and natural products. The presence of a bromine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the piperidine nitrogen. The specific (S)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity.
Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in complex synthetic pathways. This guide provides a detailed analysis of its spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the technique, present the experimental data, and offer a thorough interpretation of the spectral features.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name tert-butyl (3S)-3-bromopiperidine-1-carboxylate and CAS Number 849928-26-3, dictates its characteristic spectroscopic signatures. The key structural elements to consider are the N-Boc protecting group, the piperidine ring, and the bromine substituent.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Experimental Protocol: ¹H NMR Analysis
A standard protocol for acquiring a ¹H NMR spectrum of an N-Boc protected amine is as follows[1]:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired (e.g., at 400 MHz) with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for tert-Butyl 3-bromopiperidine-1-carboxylate. Note that the spectroscopic data for the (S)-enantiomer and the racemate are identical.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | m | 1H | H-3 |
| ~3.2 - 4.0 | m | 2H | H-2eq, H-6eq |
| ~2.8 - 3.2 | m | 2H | H-2ax, H-6ax |
| ~1.8 - 2.2 | m | 4H | H-4, H-5 |
| 1.47 | s | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength. The assignments are based on typical values for N-Boc protected piperidines and the influence of the bromine substituent.
Interpretation of the ¹H NMR Spectrum
-
Boc Group: The most characteristic signal in the ¹H NMR spectrum is the sharp singlet at approximately 1.47 ppm, integrating to nine protons. This is the hallmark of the tert-butyl group of the Boc protecting group, and its presence is a strong confirmation of successful N-protection[1].
-
Piperidine Ring Protons: The protons on the piperidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The presence of the bulky Boc group and the bromine atom restricts conformational flexibility, leading to distinct signals for axial and equatorial protons.
-
The proton at the 3-position (H-3), being attached to the same carbon as the bromine atom, is expected to be the most downfield of the ring protons, appearing as a multiplet around 4.3-4.5 ppm.
-
The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield due to the electron-withdrawing effect of the carbamate. They typically appear as complex multiplets in the range of 2.8-4.0 ppm.
-
The protons at the 4 and 5-positions (H-4 and H-5) are the most upfield of the ring protons, appearing as multiplets between 1.8 and 2.2 ppm.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Analysis
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope[2]. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~80 | -C (CH₃)₃ |
| ~50 | C-3 |
| ~45 | C-2, C-6 |
| ~30 | C-4, C-5 |
| ~28 | -C(C H₃)₃ |
Note: These are predicted values and may differ from experimental results.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Boc Group: The carbonyl carbon of the carbamate is expected to appear significantly downfield, around 154 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 80 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28 ppm[4].
-
Piperidine Ring Carbons:
-
The carbon bearing the bromine atom (C-3) is expected to be in the region of 50 ppm.
-
The carbons adjacent to the nitrogen (C-2 and C-6) will be influenced by the carbamate group and are predicted to be around 45 ppm.
-
The remaining ring carbons (C-4 and C-5) are expected at higher field, around 30 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
IR spectra can be obtained using various techniques, such as placing a thin film of the neat liquid between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1420 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (ester) |
| ~770 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
-
C-H Stretching: The strong absorption band around 2975 cm⁻¹ is characteristic of the C-H stretching vibrations of the alkyl groups (piperidine ring and Boc group).
-
Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the carbamate functional group. The position of this band is characteristic for Boc-protected amines[5][6].
-
C-O Stretching: The strong band at approximately 1160 cm⁻¹ corresponds to the C-O stretching vibration of the ester component of the carbamate.
-
C-Br Stretching: The absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically around 770 cm⁻¹.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like N-Boc protected amines.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where their m/z is measured.
Mass Spectrometry Data
| m/z | Interpretation |
| 264.05, 266.05 | [M+H]⁺ isotopic pattern |
| 208.1, 210.1 | [M+H - C₄H₈]⁺ |
| 164.0, 166.0 | [M+H - C₅H₉O₂]⁺ |
| 57.1 | [C₄H₉]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion: The mass spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z 264.05 and 266.05. The presence of two peaks with approximately equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The fragmentation of N-Boc protected piperidines is well-documented[7]. Common fragmentation pathways include:
-
Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈, 56 Da), which would result in peaks at m/z 208.1 and 210.1.
-
Loss of the Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂, 101 Da), resulting in the piperidinium ion fragment at m/z 164.0 and 166.0.
-
tert-Butyl cation: A prominent peak at m/z 57.1, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is also expected.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its identification and characterization. Each technique offers complementary information that, when combined, allows for an unambiguous confirmation of the molecule's structure and purity. The characteristic signals of the Boc protecting group, the piperidine ring, and the bromine substituent are all clearly identifiable. This in-depth understanding of the spectroscopic data is essential for researchers, scientists, and drug development professionals who rely on this versatile building block for the synthesis of novel and complex molecules.
References
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]
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Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]
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Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
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tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517. PubChem. [Link]
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Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. PubChem. [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
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1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]
-
3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. [Link]
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A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals. [Link]
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Key intermediates in (S)-tert-Butyl 3-bromopiperidine-1-carboxylate synthesis
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Executive Summary
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Among the myriad of functionalized piperidines, this compound stands out as a high-value, versatile chiral building block. Its utility stems from the presence of a stereodefined bromine atom at the C3 position, which serves as a handle for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the critical intermediates and synthetic strategies employed in its preparation, with a focus on scientifically robust and scalable methodologies. We will dissect the chemoenzymatic approach, which leverages a prochiral ketone intermediate, as the most prominent and efficient route, while also examining alternative pathways that offer unique synthetic advantages. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the synthesis of this pivotal intermediate.
The Chemoenzymatic Strategy: A Focus on Two Core Intermediates
The most industrially viable and elegant approach to enantiomerically pure this compound hinges on a chemoenzymatic pathway. This strategy avoids costly classical resolutions and provides exceptional stereocontrol. The entire process pivots on two central intermediates: a prochiral ketone and a chiral alcohol.
The Prochiral Keystone: tert-Butyl 3-oxopiperidine-1-carboxylate
The synthesis begins with the creation of a symmetric, achiral ketone, tert-Butyl 3-oxopiperidine-1-carboxylate , also known as N-Boc-3-piperidone. This molecule is the foundational intermediate from which the desired chirality is installed.
Causality of Choice: By starting with a prochiral ketone, the challenge of synthesis is shifted from separating enantiomers to performing a highly selective asymmetric reduction. This is often more efficient and cost-effective. The tert-butoxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions.
Synthesis Protocol: The ketone is typically prepared via oxidation of the readily available and inexpensive racemic N-Boc-3-hydroxypiperidine.
Experimental Protocol: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate
-
Setup: To a stirred solution of racemic tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~5-10 volumes) at 0 °C, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01-0.05 eq).
-
Oxidation: Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq) containing sodium bicarbonate (NaHCO₃, ~1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification or can be purified by silica gel chromatography.[3][4]
The Chiral Alcohol Intermediate: (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
This chiral alcohol is arguably the most critical intermediate in the entire synthesis. Its stereochemistry directly dictates the configuration of the final product.
Mechanistic Imperative (SN2 Inversion): The subsequent conversion of the hydroxyl group to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. A fundamental principle of the Sₙ2 reaction is the inversion of stereochemistry at the reacting center. Therefore, to obtain the desired (S) -bromo product, one must start with the (R) -hydroxy precursor.
Synthesis via Asymmetric Bioreduction: The most effective method for producing (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate is the asymmetric reduction of the prochiral ketone intermediate using a ketoreductase (KRED) enzyme.[3][5] Biocatalysis offers exceptionally high enantioselectivity (>99% ee), operates under mild aqueous conditions, and avoids the use of heavy metal catalysts.[5][6]
Experimental Protocol: Bioreduction of tert-Butyl 3-oxopiperidine-1-carboxylate
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0-7.5).
-
Reaction Mixture: In a reaction vessel, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq), a glucose cofactor source (e.g., D-glucose, ~1.2 eq), and NADP⁺ (co-factor) in the buffer.
-
Enzyme Addition: Add the ketoreductase (specific for producing the (R)-enantiomer) and a corresponding glucose dehydrogenase (GDH) for cofactor regeneration.[5]
-
Incubation: Stir the mixture at a controlled temperature (typically 25-35 °C) for 16-24 hours, maintaining the pH with a dilute base solution.[5][6]
-
Workup: Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate is often of sufficient purity (>99% ee) for the next step.[5]
| Parameter | Typical Value | Reference |
| Substrate Conc. | 50-160 g/L | [5] |
| Enantiomeric Excess (ee) | > 99% | [5] |
| Yield | > 95% | [3][7] |
| Reaction Time | 16-24 h | [5][6] |
| Table 1: Representative data for the enzymatic reduction of N-Boc-3-piperidone. |
The Final Transformation: Stereospecific Bromination
With the chiral (R)-alcohol in hand, the final step is the substitution of the hydroxyl group with bromine, which proceeds with complete inversion of configuration to yield the target molecule.
Protocol Choice (Appel Reaction): The Appel reaction is a reliable method for this transformation, known for its mild conditions which are compatible with the Boc-protecting group.
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, ~1.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add triphenylphosphine (PPh₃, ~1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Purification: After completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted reagents.
Synthetic Pathway Visualization
The interconnected nature of these key intermediates is best understood visually. The following diagrams illustrate the primary synthetic workflow.
Diagram 1: The primary chemoenzymatic pathway.
Diagram 2: The central role of the prochiral ketone intermediate.
Alternative Synthetic Strategies and Their Intermediates
While the chemoenzymatic route is highly efficient, other strategies exist and are valuable in different research contexts.
-
From Chiral Amino Acids: Enantiomerically pure piperidines can be synthesized from natural amino acids like L-glutamic acid. This multi-step process involves key intermediates such as N-Boc protected di-esters , which are reduced to chiral diols . These diols are then converted to ditosylates , which undergo intramolecular cyclization with an amine to form the piperidine ring. This "chiral pool" approach guarantees absolute stereochemistry from the outset.
-
Via Aziridinium Ions: A more advanced strategy involves the ring-opening of a bicyclic aziridinium ion .[8][9][10] These highly strained intermediates are generated in-situ and react with nucleophiles in a regio- and stereoselective manner to yield substituted piperidines.[8][11][12] This method offers excellent control over stereochemistry but can be more complex to execute.
-
Asymmetric Catalysis on Pyridine: Modern methods involve the partial reduction of pyridine to a dihydropyridine intermediate , such as phenyl pyridine-1(2H)-carboxylate.[1][2][13] This intermediate can then undergo a catalytic, enantioselective reaction, like a rhodium-catalyzed carbometalation, to install a substituent at the 3-position.[1][2] A final reduction step then yields the saturated piperidine ring. This powerful strategy allows for the synthesis of a wide array of 3-substituted piperidines.[1][2]
Conclusion
The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While multiple pathways exist, the chemoenzymatic route proceeding through the key intermediates tert-butyl 3-oxopiperidine-1-carboxylate and (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate represents the state-of-the-art in terms of efficiency, stereocontrol, and sustainability. Understanding the mechanistic principles behind the formation and conversion of these intermediates—particularly the asymmetric bioreduction and the stereospecific Sₙ2 bromination—is crucial for any scientist working in drug discovery and development. These insights not only enable the reliable production of this specific building block but also provide a strategic framework for the synthesis of other complex chiral molecules.
References
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Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019). Bulletin of the Korean Chemical Society. [Link]
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A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. (2015). Chinese Journal of Pharmaceuticals. [Link]
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Synthesis of 2-alkyl piperidines from aziridine. (n.d.). ResearchGate. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2017). Open Research@CSIR-NIScPR. [Link]
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Synthetic Applications of Aziridinium Ions. (2020). MDPI. [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]
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Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2015). Eureka | Patsnap. [Link]
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Preparation method of (S)-N-Boc-3-hydroxypiperidine. (2018). Semantic Scholar. [Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). PMC - NIH. [Link]
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tert-Butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. (n.d.). PubChem. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]
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Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology (RSC Publishing). [Link]
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Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). NIH. [Link]
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Rewiring amino acids to piperidines. (2022). Tohoku University. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). J. Am. Chem. Soc. [Link]
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3-bromopiperidine-2,6-dione. (n.d.). Chem-Space. [Link]
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A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. (2015). Chinese Journal of Pharmaceuticals. [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]
-
3-Bromopiperidine | C5H10BrN | CID 420919. (n.d.). PubChem - NIH. [Link]
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Preparation method of (S)-N-Boc-3-hydroxypiperidine. (2018). Hu Haiwei. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). MDPI. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI. [Link]
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tert-Butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. (n.d.). PubChem. [Link]
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Commercial availability of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
An In-Depth Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: From Sourcing to Application
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in the stereochemically defined piperidine core, a privileged scaffold found in a multitude of biologically active molecules and approved drugs.[1][2] The presence of a bromine atom at the C3 position provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled, selective reactivity at the piperidine nitrogen.
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the commercial landscape, synthesis considerations, quality control, and strategic applications of this essential chiral building block.
Key Chemical Identifiers:
-
IUPAC Name: tert-butyl (3S)-3-bromopiperidine-1-carboxylate
-
Molecular Formula: C₁₀H₁₈BrNO₂[3]
-
Molecular Weight: 264.16 g/mol [3]
Part 1: Commercial Availability and Sourcing Strategy
This compound is readily available from a range of chemical suppliers, catering to needs from discovery-phase research (milligram to gram scale) to process development (kilogram scale). The primary differentiation among suppliers lies in purity, available quantities, and the depth of analytical data provided.
Representative Commercial Suppliers
| Supplier | Catalog ID (Example) | CAS Number | Reported Purity | Scale |
| Advanced ChemBlocks | Q52279 | 1354017-20-1 | 97% | mg to g |
| BLDpharm | BD267807 | 1354017-20-1 | N/A | Research/Bulk |
| JHECHEM CO LTD | N/A | N/A | N/A | Manufactory |
| TCI Chemicals | B6595 (related precursor) | 188869-05-8 | >95.0% (GC) | g to kg |
Note: This table is illustrative. Researchers should always verify current stock and specifications directly with suppliers.
Sourcing Considerations:
-
For Research & Discovery: Purity (typically >95%) and immediate availability are paramount. Suppliers like Advanced ChemBlocks cater to these needs, often providing material from stock.[3]
-
For Process Development & Scale-Up: For larger quantities, direct engagement with manufacturers like JHECHEM CO LTD or established distributors such as BLDpharm is necessary.[4][5] At this stage, batch-to-batch consistency, impurity profiles, and comprehensive Certificates of Analysis (CoA) become critical evaluation criteria.
Part 2: Synthesis and Manufacturing Insights
The synthesis of enantiomerically pure this compound is a non-trivial process. The primary challenge lies in establishing the stereocenter at the C3 position. Modern synthetic strategies have evolved from classical resolution to more efficient asymmetric and chemo-enzymatic methods.
Key Synthetic Pathways
A prevalent strategy involves the stereoselective modification of a pre-existing chiral precursor, most commonly (S)-1-Boc-3-hydroxypiperidine. This precursor itself can be synthesized via two main routes:
-
Chemical Resolution: This traditional method involves separating a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, followed by Boc protection. However, this approach can be inefficient, with a theoretical maximum yield of 50%.[6]
-
Chemo-enzymatic Synthesis: A more modern and efficient "green" approach involves the oxidation of N-Boc-3-hydroxypiperidine to the corresponding ketone (N-Boc-3-piperidone), followed by an asymmetric enzymatic reduction using a ketoreductase (KRED). This method can achieve high yields and excellent enantiomeric excess (e.e.).[6][7]
Once the chiral alcohol is obtained, it can be converted to the bromide, typically through an Appel reaction or by using other brominating agents under conditions that proceed with inversion of stereochemistry.
Generalized Synthetic Workflow
The diagram below illustrates a common chemo-enzymatic route to the target compound.
Caption: Chemo-enzymatic workflow for synthesizing the target chiral building block.
Part 3: Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound, ensuring its suitability for GMP (Good Manufacturing Practice) applications.
Standard Analytical Protocols
| Analytical Method | Purpose | Key Parameters to Verify |
| ¹H and ¹³C NMR | Structural Confirmation | Correct chemical shifts, integration, and coupling patterns consistent with the expected structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the correct molecular ion peak and isotopic pattern for bromine. |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Separation of (S) and (R) enantiomers to quantify the enantiomeric excess. This is the most critical test for stereochemical quality. |
| FTIR Spectroscopy | Functional Group Analysis | Presence of characteristic absorption bands for C=O (carbamate) and C-Br bonds.[8] |
| Gas Chromatography (GC) | Chemical Purity Assessment | Quantification of the main component and detection of volatile impurities. |
Quality Control Workflow
The following diagram outlines a typical QC process for releasing a batch of the material.
Caption: Standard quality control workflow for batch release.
Part 4: Applications in Drug Discovery and Development
The piperidine ring is a cornerstone motif in medicinal chemistry, and chiral 3-substituted piperidines are key components of numerous pharmaceuticals.[2] this compound serves as a high-value intermediate, enabling the efficient construction of complex drug candidates.
Role as a Versatile Intermediate
The compound's utility stems from its dual functionality:
-
The Bromine Atom: Acts as a leaving group, allowing for nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build C-C, C-N, or C-O bonds.
-
The Boc-Protected Amine: The Boc group can be removed under mild acidic conditions to reveal the secondary amine, which can then be functionalized through acylation, alkylation, or reductive amination.
This versatility allows for its incorporation into diverse molecular scaffolds, making it a favored building block for creating libraries of novel compounds for biological screening.[9] While specific drug syntheses using this exact intermediate are often proprietary, its structural motif is analogous to intermediates used in the synthesis of important drugs like the PARP inhibitor Niraparib and the antipsychotic agent Preclamol, both of which feature a chiral 3-substituted piperidine core.[1][2]
Integration into Drug Discovery Workflow
Caption: Use of the building block in a typical drug discovery pipeline.
Part 5: Safety and Handling
While comprehensive safety data for this specific compound is limited, related structures such as tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate provide guidance.[10] Standard laboratory precautions should be observed.
-
Hazard Statements (Anticipated): May cause skin and serious eye irritation.[8][11] May be harmful if swallowed.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place with the container tightly sealed, often under refrigeration (2-8°C).[12]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic enabler of pharmaceutical innovation. Its commercial availability from a variety of suppliers provides researchers with ready access to a critical chiral building block. However, the onus is on the end-user to perform rigorous quality control, particularly for enantiomeric purity, to ensure the validity of their scientific outcomes. As synthetic methodologies continue to advance, the efficient and scalable production of such complex intermediates will remain a key factor in accelerating the discovery and development of next-generation therapeutics.
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Ye, Z., et al. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS.org. [Link]
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Zhu, W., et al. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 3-position provides a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled reactivity.
This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established scientific principles and best laboratory practices. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only handle this reagent safely but also to understand the rationale behind each safety protocol, thereby fostering a culture of proactive risk mitigation.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be conducted by examining data from structurally similar compounds and considering the reactivity of its functional groups.
GHS Classification and Hazards
Based on data for analogous compounds, this compound is anticipated to have the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Causality Behind the Hazards:
-
The bromine atom and the overall alkyl halide nature of the molecule contribute to its irritant properties. Alkyl halides can react with biological nucleophiles, leading to irritation and potential tissue damage.
-
The piperidine ring , while common in pharmaceuticals, can exhibit biological activity, and its derivatives should be handled with care.
-
As a solid, the compound can form dust , which if inhaled, can irritate the respiratory tract.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 1354017-20-1 | [1] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |
| Molecular Weight | 264.16 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place | N/A |
Reactivity and Stability Profile
Understanding the chemical reactivity and stability of this compound is paramount to preventing hazardous reactions and ensuring the integrity of the material.
Stability
The compound is generally stable under recommended storage conditions. However, there are several factors that can influence its stability:
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[2][3] Contact with strong acids will lead to the deprotection of the piperidine nitrogen, forming the corresponding secondary amine hydrobromide salt. This reaction is often exothermic.
-
Thermal Decomposition: While specific data is unavailable, brominated organic compounds, when heated to decomposition, can release toxic and corrosive fumes, including hydrogen bromide and oxides of carbon and nitrogen.[4][5]
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May promote elimination reactions or other undesired transformations.
-
Metals: Some metals can catalyze decomposition or other reactions.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate inherent safety checks and considerations to minimize risk.
Weighing and Dispensing the Solid
Caption: Workflow for weighing and dispensing the solid compound.
Step-by-Step Methodology:
-
Preparation:
-
Don all required personal protective equipment (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing:
-
Place a tared weigh paper or a suitable glass container on the analytical balance.
-
Using a clean, dry spatula, carefully transfer the desired amount of this compound to the weigh paper/container. Avoid creating dust.
-
Once the desired weight is obtained, immediately and securely close the main reagent bottle.
-
-
Cleanup:
-
Carefully fold the weigh paper and transfer the solid to your reaction vessel.
-
Wipe down the spatula, the balance, and the surrounding area in the fume hood with a damp paper towel to remove any residual dust.
-
Dispose of the weigh paper, gloves, and any contaminated cleaning materials in a designated hazardous waste container.
-
Preparing a Solution
Caption: Workflow for preparing a solution of the compound.
Step-by-Step Methodology:
-
Setup:
-
Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Select an appropriately sized, clean, and dry flask or beaker.
-
-
Addition:
-
Add the pre-weighed this compound to the vessel.
-
Slowly add the desired solvent to the solid. Be mindful of any potential for splashing.
-
-
Dissolution:
-
Gently stir or swirl the mixture until the solid is completely dissolved. Magnetic stirring is preferred.
-
Emergency Procedures: A Validating Response System
In the event of an emergency, a calm and methodical response is crucial. The following procedures are designed to ensure the safety of all laboratory personnel.
Spill Response
Caption: Decision-making workflow for spill response.
Small Spill (manageable by laboratory personnel):
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill area.
-
PPE: Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous waste.
Large Spill (requires emergency response):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Alert laboratory personnel and activate the nearest fire alarm if necessary.
-
Isolate: Close the laboratory doors to contain the spill.
-
Contact: Call emergency services and provide them with the name of the chemical, the approximate amount spilled, and the location.
Exposure Response
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove any contaminated clothing while continuing to flush with water.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the chemical.
-
Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
Disposal
-
Dispose of unused material and any contaminated waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
-
All waste should be collected in a properly labeled hazardous waste container.
Conclusion
This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards, reactivity, and implementing the safe handling and emergency procedures outlined in this guide, researchers can work with this compound confidently and safely. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of a successful and secure research environment.
References
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
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Missouri Poison Center. (n.d.). Skin Exposure First Aid. Retrieved from [Link]
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Smole, M., et al. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 82, 259-264. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Capot Chemical Co., Ltd. (2026). MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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Lanxess. (n.d.). Alkyl Bromides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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University of Missouri. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Value of a Chiral Bromopiperidine Building Block
An In-Depth Technical Guide to the Application of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in Chiral Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. This compound has emerged as a high-value chiral building block, offering a reliable and versatile scaffold for introducing a stereodefined piperidine moiety.
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a detailed exploration of this key intermediate. We will delve into the causality behind its synthetic applications, provide field-proven protocols, and illustrate the strategic importance of its unique structural features: a pre-defined stereocenter at the C3 position, a reactive bromine atom poised for nucleophilic displacement, and a robust tert-butoxycarbonyl (Boc) protecting group that directs reactivity.
Core Scientific Principles: A Triad of Functionality
The utility of this compound is rooted in the interplay of its three key structural components. Understanding these features is crucial for designing successful synthetic strategies.
The (S)-Stereocenter: The Foundation of Chirality
The fixed (S)-configuration at the C3 position is the molecule's most critical feature. It allows chemists to bypass the often challenging and costly steps of chiral resolution or asymmetric synthesis later in a synthetic sequence. By starting with this enantiopure building block, the desired stereochemistry is locked in, streamlining the path to the final target molecule.
The Boc Protecting Group: Ensuring Regioselectivity
The tert-butoxycarbonyl (Boc) group serves as an essential protector of the piperidine nitrogen.[1] As a bulky, electron-withdrawing carbamate, it effectively shields the nitrogen's nucleophilicity and basicity. This protection is stable under a wide range of reaction conditions, including those involving bases and many nucleophiles, thus preventing unwanted side reactions.[1] Crucially, the Boc group can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), revealing the secondary amine for further functionalization at the appropriate stage of the synthesis.[2]
The C3-Bromine: The Gateway for Functionalization
The bromine atom at the C3 position is an excellent leaving group, making this carbon an electrophilic center ripe for nucleophilic substitution reactions.[3] This is the primary site of reactivity through which new bonds and functional groups are introduced. The reaction typically proceeds via an Sₙ2 mechanism, which is favored for secondary alkyl halides.[4][5] A key consequence of the Sₙ2 pathway is the inversion of stereochemistry at the reaction center. Therefore, reaction of the (S)-bromo compound with a nucleophile will yield a product with the (R)-configuration. This predictable stereochemical outcome is a cornerstone of its application in chiral synthesis.
Primary Application: Keystone Intermediate in the Synthesis of Ibrutinib
A prominent and illustrative application of this chiral building block's precursor is in the synthesis of Ibrutinib , a potent, orally active inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8] Ibrutinib is a highly successful therapeutic agent used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[7][8] The final drug molecule requires a specific (R)-configuration at the 3-position of the piperidine ring for optimal binding and biological activity.
The synthesis leverages a chiral piperidine derivative, often starting from (S)-1-Boc-3-hydroxypiperidine, which is then activated to create a better leaving group (e.g., a mesylate) or converted to the bromide.[2][7] The core pyrazolopyrimidine nucleophile is then used to displace this leaving group in an Sₙ2 reaction, establishing the crucial C-N bond and inverting the stereocenter from (S) to the required (R) configuration.
Visualizing the Synthetic Strategy
The following diagram illustrates the general principle of incorporating the chiral piperidine into a drug scaffold like an Ibrutinib precursor.
Caption: Sₙ2 substitution workflow using the chiral piperidine.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives.
Protocol 1: General Procedure for Nucleophilic Substitution with a Nitrogen Nucleophile
This protocol describes a representative Sₙ2 reaction to form a C-N bond, a common step in the synthesis of many pharmaceutical agents.
Objective: To displace the bromide with a generic nitrogen nucleophile (e.g., an amine, imidazole, or pyrazole) with inversion of stereochemistry.
| Reagents & Materials | Purpose |
| This compound | Chiral electrophile |
| Nitrogen Nucleophile (e.g., 4-amino-3-iodopyrazolopyrimidine) | The incoming group |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Non-nucleophilic base to neutralize the acid byproduct |
| N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to facilitate Sₙ2 reaction |
| Ethyl Acetate, Water, Brine | Solvents for workup and extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel | Stationary phase for column chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen nucleophile (1.0 equivalent) and the base (1.5 - 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO to dissolve or suspend the reagents. Stir the mixture for 10-15 minutes at room temperature.
-
Causality Note: Polar aprotic solvents like DMF and DMSO are ideal for Sₙ2 reactions. They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
-
-
Addition of Electrophile: Add a solution of this compound (1.0 - 1.2 equivalents) in a small amount of the reaction solvent to the mixture.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Causality Note: Heating increases the reaction rate. However, excessively high temperatures should be avoided as they can promote elimination (E2) side reactions.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure (R)-substituted piperidine product.
Protocol 2: Synthesis of an Ibrutinib Precursor
This protocol is adapted from patent literature for the synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, a key intermediate for Ibrutinib.[2] It utilizes the mesylated analog of the hydroxyl piperidine, which functions identically to the bromo derivative as an electrophile with a good leaving group.
Objective: To synthesize a key Ibrutinib intermediate via Sₙ2 reaction.
Caption: Reaction scheme for the synthesis of an Ibrutinib precursor.
Step-by-Step Methodology:
-
Reagent Charging: In a suitable reaction vessel, charge 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and potassium carbonate (1.5 eq) into N-methylpyrrolidone (NMP).
-
Addition of the Chiral Electrophile: Add (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (prepared from the corresponding alcohol, or using the bromo-analog directly) (total of 1.5 eq, added in portions).
-
Heating and Monitoring: Raise the temperature of the reaction mass to 60-80 °C. The patent describes adding the electrophile in three portions every 6 hours to maintain its concentration and drive the reaction to completion.[2]
-
Reaction Quench: After 18-24 hours, or once monitoring (LC-MS) indicates completion, cool the reaction mass to room temperature.
-
Precipitation: Pour the reaction mixture into water. The product should precipitate out of the aqueous solution.
-
Isolation: Filter the solid product and wash it thoroughly with water.
-
Drying and Purification: Dry the wet material under vacuum at 50-60 °C. Further purification can be achieved by washing the dried powder with a non-polar solvent like hexane and then recrystallizing from a solvent like methanol to afford the pure product.[2]
Data Summary
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1354017-20-1 |
| Molecular Formula | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 264.16 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Typical Purity | >97% |
| Storage Conditions | 2-8°C, under inert atmosphere |
Conclusion
This compound is a powerful and efficient tool in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry, coupled with the orthogonal reactivity of the Boc-protected amine and the C-Br bond, provides a direct and predictable route to complex chiral piperidine-containing molecules. The successful application of this building block in the synthesis of high-impact pharmaceuticals like Ibrutinib underscores its strategic importance. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently and effectively leverage this versatile intermediate in their own synthetic endeavors.
References
- Smolecule. (n.d.). Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8.
- TREA. (n.d.). Process for preparing ibrutinib and its intermediates.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- PubMed. (2021). Synthesis of [13C6]-ibrutinib. J Labelled Comp Radiopharm, 64(13), 500-512.
- Google Patents. (n.d.). WO2016132383A1 - Process for the preparation of ibrutinib.
- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
- MedKoo Biosciences. (n.d.). Ibrutinib Synthetic Routes.
- ResearchGate. (2021). (PDF) Synthesis of [13C6]-Ibrutinib.
- Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- ECHEMI. (n.d.). Buy tert-Butyl (S)-3-bromopiperidine-1-carboxylate from JHECHEM CO LTD.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
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- BLDpharm. (n.d.). 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8.
- TCI Chemicals. (n.d.). tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate 188869-05-8.
- Sigma-Aldrich. (n.d.). 1-Boc-3-bromopyrrolidine 96% 939793-16-5.
- Benchchem. (n.d.). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine.
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The Strategic Utility of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Guide for the Medicinal Chemist
Introduction: The Privileged Piperidine Scaffold and the Role of Chirality
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[3] The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for the synthesis of enantiomerically pure pharmaceuticals with improved efficacy and reduced off-target effects.[2]
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate has emerged as an invaluable chiral building block for drug discovery and development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective functionalization at other positions of the ring. The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of molecular complexity through various chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this versatile building block.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of this compound in any synthetic workflow.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1354017-20-1 | [4] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [4] |
| Molecular Weight | 264.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Storage | Store at 2-8°C in a dry, dark place | [5] |
Safety and Handling Precautions:
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Nucleophilic Substitution Reactions: Crafting 3-Substituted Piperidines
The C-Br bond at the C3 position of this compound is susceptible to nucleophilic attack, providing a straightforward route to a diverse array of 3-substituted piperidine derivatives. This section outlines a general protocol for the SN2 reaction with amine nucleophiles, a common strategy for the synthesis of novel pharmacophores.
Causality Behind Experimental Choices
The choice of reaction conditions is critical for achieving high yields and minimizing side reactions. A polar aprotic solvent such as Dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction mechanism. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.
Caption: Workflow for Nucleophilic Substitution.
Detailed Protocol: Synthesis of (R)-tert-Butyl 3-(benzylamino)piperidine-1-carboxylate
This protocol describes the reaction of this compound with benzylamine as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material. Add benzylamine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-tert-Butyl 3-(benzylamino)piperidine-1-carboxylate.
Application in Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[6][7] While less common for sp³-hybridized alkyl bromides compared to their sp² counterparts, advancements in catalyst systems have expanded the scope of this reaction.[6] This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, base, and solvent are all critical for a successful transformation. For the coupling of an alkyl bromide, a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos, is often employed to facilitate the oxidative addition step.[8] A strong base, like potassium phosphate (K₃PO₄), is used to activate the boronic acid for transmetalation.[6] A mixture of a polar aprotic solvent like dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
Caption: Experimental workflow for Suzuki coupling.
Detailed Protocol: Synthesis of (S)-tert-Butyl 3-phenylpiperidine-1-carboxylate
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 eq)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-Butyl 3-phenylpiperidine-1-carboxylate.
Best Practices and Troubleshooting
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion in nucleophilic substitution | Insufficiently active nucleophile, low reaction temperature, or inefficient base. | Increase reaction temperature, use a stronger base (e.g., Cs₂CO₃), or consider using a more polar solvent like DMSO. |
| Low yield in Suzuki coupling | Inactive catalyst, decomposition of boronic acid, or insufficient degassing. | Use fresh catalyst and ligand, ensure boronic acid is of high quality, and thoroughly degas all solvents. Consider using a different ligand or catalyst system. |
| Formation of side products | Elimination reactions (for nucleophilic substitution), homo-coupling of boronic acid (for Suzuki coupling). | For substitution, use milder conditions if possible. For Suzuki coupling, ensure slow addition of reagents and maintain a strictly inert atmosphere. |
| Difficulty in purification | Co-elution of starting materials or byproducts with the product. | Optimize the eluent system for column chromatography. Consider alternative purification methods such as preparative TLC or HPLC. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a chiral piperidine core, a Boc-protected nitrogen, and a reactive bromide at the C3 position provides a powerful platform for the synthesis of a wide range of complex and biologically active molecules. The protocols and guidelines presented in this application note offer a solid foundation for researchers to effectively utilize this important intermediate in their drug discovery and development programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Bioengineer.org. (2023, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-aminopiperidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. Retrieved from [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
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- 2. thieme-connect.de [thieme-connect.de]
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- 5. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, as this linkage is prevalent in a vast array of pharmaceuticals and biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, largely superseding classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1] This reaction facilitates the coupling of amines with aryl and heteroaryl halides and pseudohalides, enabling the efficient synthesis of complex molecular architectures.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a valuable chiral building block in the synthesis of novel therapeutics. The protocol herein is designed to be a robust starting point for the coupling of this sterically demanding secondary alkyl bromide with a range of aniline derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or alkyl halide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated or N-alkylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
A critical aspect of this catalytic cycle is the choice of ligand, which plays a pivotal role in stabilizing the palladium center, promoting the desired reaction pathway, and preventing unwanted side reactions. For sterically hindered substrates such as this compound, the use of bulky, electron-rich phosphine ligands is often essential for achieving high catalytic activity and yields.[1]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reagents and Equipment
Reagent Table
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Notes |
| This compound | 1354017-20-1 | 264.16 | Starting Material | Chiral secondary alkyl bromide. |
| Aniline (or derivative) | 62-53-3 | 93.13 | Coupling Partner | Ensure high purity. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium Precatalyst | A common Pd(0) source. |
| XPhos | 564483-18-7 | 476.65 | Ligand | A bulky, electron-rich biaryl phosphine ligand suitable for challenging couplings. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base | A strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | 108-88-3 | 92.14 | Solvent | Anhydrous and degassed. |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or a vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the flask or vial with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Addition of Solvent and Amine:
-
Under the inert atmosphere, add anhydrous and degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via a syringe.
-
Add aniline (1.2 equiv) via a syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Results and Characterization
The expected product is (S)-tert-butyl 3-(phenylamino)piperidine-1-carboxylate. The yield of the reaction will depend on the specific aniline derivative used and the optimization of the reaction conditions, but yields in the range of 70-95% are commonly reported for similar couplings.
Characterization Data for a Representative Product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: [3][4]
-
Molecular Formula: C₁₆H₂₄N₂O₂[3]
-
Molecular Weight: 276.37 g/mol [3]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 4.15-3.90 (m, 2H), 3.60 (br s, 2H), 3.45-3.30 (m, 1H), 3.20-3.00 (m, 2H), 2.05-1.90 (m, 1H), 1.85-1.70 (m, 1H), 1.65-1.50 (m, 2H), 1.47 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 145.2, 138.1, 118.9, 115.5, 79.5, 52.8, 46.5, 44.8, 31.6, 28.5, 24.9.
-
HRMS (ESI): m/z calculated for C₁₆H₂₅N₂O₂ [M+H]⁺: 277.1916; found: 277.1911.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or ligand | - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper Schlenk technique to exclude oxygen.- Use anhydrous and degassed solvents and high-purity amines.- Screen different ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of side products (e.g., hydrodehalogenation) | - Reaction temperature is too high- Inefficient reductive elimination | - Lower the reaction temperature.- Use a more electron-donating ligand to promote reductive elimination. |
| Difficulty in product purification | - Complex reaction mixture- Product instability | - Optimize reaction conditions to minimize side product formation.- Consider a different purification technique (e.g., preparative HPLC). |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
This compound:
-
Hazards: Irritant.[5] Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handling: Handle in a fume hood.
Palladium Catalysts (e.g., Pd₂(dba)₃):
-
Hazards: May cause skin, eye, and respiratory irritation. Palladium compounds are considered toxic.
-
Handling: Handle with care, avoiding the creation of dust.
Phosphine Ligands (e.g., XPhos):
-
Hazards: Can be air-sensitive and may cause irritation.
-
Handling: Handle under an inert atmosphere.
Sodium tert-butoxide:
-
Hazards: Corrosive and reacts violently with water.
-
Handling: Handle in a glovebox or under a stream of inert gas.
Toluene:
-
Hazards: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Handling: Use in a well-ventilated area and away from ignition sources.
References
-
Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from [Link]
-
K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107. [Link]
-
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
tert-Butyl 3-(methylamino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2018). Angewandte Chemie International Edition, 57(38), 12495-12499. [Link]
-
Jiang, X., Wang, J. M., Zhang, Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. Organic letters, 16(13), 3492–3495. [Link]
-
Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A. (2016). Angewandte Chemie International Edition, 55(12), 3974-3978. [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. (2022). Molecules, 27(14), 4659. [Link]
-
A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. (2024). Molecules, 29(18), 4309. [Link]
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The Synthetic Chemist's Compass: A Guide to Reactions with (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction: In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of FDA-approved drugs underscores its importance as a privileged structure. Within the synthetic chemist's toolkit, chiral building blocks that grant precise control over the three-dimensional architecture of these molecules are invaluable. (S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a key chiral intermediate, has emerged as a powerful and versatile reagent for the construction of complex, stereochemically defined piperidine derivatives. This guide provides an in-depth exploration of the practical applications and experimental protocols for this essential building block, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform its use in the synthesis of novel chemical entities.
Physicochemical Properties and Handling
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and safety considerations is paramount.
| Property | Value | Source |
| CAS Number | 1354017-20-1 | [1] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |
| Molecular Weight | 264.16 g/mol | [1] |
| Appearance | White to light yellow powder or solid | [2] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
The Cornerstone of Reactivity: Nucleophilic Substitution
The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the C3 position. The bromine atom serves as a good leaving group, allowing for the introduction of a wide array of functionalities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial; it prevents the nitrogen from acting as a nucleophile itself and allows for controlled, selective reactions at the C3 position[4].
The stereochemistry of the substitution reaction is a critical consideration. While a direct Sₙ2 reaction would proceed with inversion of configuration, the actual stereochemical outcome can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
References
The Strategic Incorporation of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4]
Saturated heterocyclic scaffolds, such as piperidine, are frequently incorporated into PROTAC linkers to impart conformational rigidity. This rigidity can pre-organize the PROTAC into a bioactive conformation, thereby enhancing the stability of the ternary complex and improving degradation efficiency. Furthermore, the inclusion of a piperidine moiety can enhance metabolic stability and modulate the physicochemical properties of the final PROTAC molecule.[5]
This technical guide provides an in-depth exploration of the application of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate , a chiral building block that serves as a valuable precursor for the synthesis of piperidine-containing linkers in PROTACs. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the critical considerations for its successful incorporation into novel protein degraders.
The Significance of this compound in PROTAC Design
The choice of this compound as a linker precursor is predicated on several key features:
-
Stereochemistry: The (S)-chirality at the C3 position of the piperidine ring provides a defined three-dimensional vector for the linker, which can be crucial for achieving optimal orientation of the POI and E3 ligase within the ternary complex. The stereochemistry of the linker can significantly impact the cooperativity of ternary complex formation and, consequently, the degradation potency. The synthesis of the enantiomerically pure precursor, (S)-N-Boc-3-hydroxypiperidine, is a key step in ensuring the stereochemical integrity of the final PROTAC.[1][6]
-
Reactive Handle: The bromine atom at the C3 position serves as a versatile reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of the piperidine moiety to either the POI ligand or the E3 ligase ligand, typically through the formation of an ether or amine linkage.
-
Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its interference in coupling reactions and allowing for controlled, sequential synthesis. The Boc group is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), at a later stage in the synthesis.[7]
-
Conformational Rigidity: As previously mentioned, the piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for ternary complex formation. This is in contrast to more flexible linkers, such as polyethylene glycol (PEG) chains, where the entropic cost of adopting a bioactive conformation can be higher.
Synthetic Workflow and Protocols
The incorporation of this compound into a PROTAC molecule typically involves a nucleophilic substitution reaction with a phenol or amine functional group on either the POI ligand or the E3 ligase ligand. The following sections provide a generalized workflow and detailed protocols for this key synthetic step.
General Synthetic Workflow
The overall synthesis of a PROTAC utilizing this building block can be conceptualized in the following stages:
Figure 1. Generalized workflow for PROTAC synthesis.
Protocol 1: Nucleophilic Substitution with a Phenolic POI Ligand
This protocol describes the coupling of this compound with a Protein of Interest (POI) ligand containing a phenolic hydroxyl group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| This compound | 849928-26-3 | C₁₀H₁₈BrNO₂ | Major suppliers |
| POI Ligand with phenolic -OH | Varies | Varies | Custom synthesis |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | NaCl in H₂O | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | VWR |
Procedure:
-
To a solution of the phenolic POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.2-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled intermediate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the more nucleophilic phenoxide without causing unwanted side reactions.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating the reaction to 70-80 °C increases the reaction rate for the nucleophilic substitution.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of reagents and intermediates, particularly if they are sensitive to oxygen or moisture.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| Boc-protected intermediate from Step 1 | N/A | Varies | Synthesized |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Fisher Scientific |
| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | N/A | NaHCO₃ in H₂O | Lab prepared |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, which is labile under acidic conditions.
-
Solvent: Dichloromethane is a common solvent for Boc deprotection as it is relatively inert and easily removed.
-
Temperature: Performing the initial addition of TFA at 0 °C helps to control any potential exotherm.
Protocol 3: Amide Coupling with an E3 Ligase Ligand
This protocol describes the final step of coupling the deprotected piperidine-linker-POI intermediate with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, lenalidomide, or pomalidomide).
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| Deprotected amine intermediate from Step 2 | N/A | Varies | Synthesized |
| E3 Ligase Ligand with -COOH | Varies | Varies | Custom synthesis |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | C₁₀H₁₅F₆N₆OP | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Sigma-Aldrich |
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain a product of high purity.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[7]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the amide bond formation.
-
Purification: Preparative HPLC is often necessary for the final purification of PROTACs to achieve the high degree of purity required for biological assays.
Characterization and Data Analysis
The identity and purity of all intermediates and the final PROTAC molecule should be rigorously confirmed using a suite of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the PROTAC, which should ideally be >95% for biological evaluation.
Visualizing the PROTAC Structure
The following diagram illustrates the general structure of a PROTAC molecule synthesized using this compound.
Figure 2. General structure of a PROTAC with a piperidine linker.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its inherent stereochemistry, reactive handle, and the presence of a protecting group make it an ideal candidate for constructing conformationally constrained linkers. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in the design and synthesis of novel and potent protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such well-defined chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Jaime-Figueroa, S., et al. (2020). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 63(15), 8041-8051.
- Tidestav, G. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- Hughes, S. J., & Ciulli, A. (2021). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(18), 13586-13604.
- Gabizon, R., et al. (2021). (a) Synthesis of PROTAC-COOH reagents; (b)
- Scott, D. E., et al. (2022).
- Farnaby, W., et al. (2021). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders.
- Hanzl, A., et al. (2021).
- Scott, D. E., et al. (2022).
- An, S., & Fu, L. (2022). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 27(19), 6297.
- Hughes, S. J., & Ciulli, A. (2021). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(18), 13586-13604.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(1), 214-220.
-
ResearchGate. (n.d.). Structures of cereblon binders and related PROTACs. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
-
Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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- 3. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in Agrochemical Research: A Technical Guide
Introduction: The Significance of Chiral Piperidine Scaffolds in Modern Agrochemicals
The piperidine ring is a privileged scaffold in the design of bioactive molecules, frequently appearing in both pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility allows for optimal binding to target proteins, while its saturated nature can enhance metabolic stability and solubility.[1] In the realm of agrochemical research, the introduction of chirality into the piperidine scaffold has become a critical strategy for developing next-generation fungicides, insecticides, and herbicides with improved efficacy, selectivity, and reduced environmental impact. Chiral molecules can exhibit significantly different biological activities between their enantiomers, making stereoselective synthesis a cornerstone of modern agrochemical development.[3]
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate emerges as a valuable and versatile chiral building block for the synthesis of complex agrochemicals. The Boc-protecting group on the nitrogen atom allows for controlled reactions at other positions of the piperidine ring, while the bromine atom at the chiral C3-position serves as a versatile handle for introducing a wide array of functional groups through various coupling and substitution reactions. The (S)-configuration is often crucial for achieving the desired biological activity in the final product.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical research, with a focus on its role in the synthesis of piperidinyl-thiazole-isoxazoline fungicides, a novel class of potent oomycete control agents.
Core Application: Synthesis of Piperidinyl-Thiazole-Isoxazoline Fungicides
A prominent application of chiral 3-substituted piperidine derivatives lies in the synthesis of piperidinyl-thiazole-isoxazoline fungicides, such as the groundbreaking compound Oxathiapiprolin.[1][4] These fungicides exhibit exceptional activity against oomycete pathogens, which are responsible for devastating plant diseases like late blight of potato and downy mildew of grapes.[4] They act by inhibiting an oxysterol-binding protein (OSBP), a novel target in fungi.[1][4]
The synthesis of these complex molecules often involves the coupling of a substituted piperidine fragment with a thiazole-isoxazoline core. This compound serves as a key precursor for the chiral piperidine moiety, where the bromine atom is displaced to form a crucial carbon-carbon or carbon-heteroatom bond, tethering the piperidine ring to the rest of the molecule.
Synthetic Strategy Overview
A general synthetic approach involves the preparation of a key piperidine intermediate, which is then coupled with the thiazole-isoxazoline fragment. While a direct one-pot synthesis from this compound may not always be the documented route, its utility lies in its potential as a starting material for creating the necessary chiral 3-substituted piperidine intermediates.
The following diagram illustrates a conceptual synthetic workflow for the construction of a piperidinyl-thiazole-isoxazoline fungicide, highlighting the potential entry point for this compound.
Caption: Conceptual workflow for fungicide synthesis.
Experimental Protocols
The following protocols are illustrative examples of key transformations relevant to the utilization of this compound in the synthesis of agrochemical precursors. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Nucleophilic Substitution on this compound
This protocol describes a general procedure for the displacement of the bromide with a nucleophile, a key step in functionalizing the chiral piperidine ring.
Objective: To introduce a new functional group at the C3-position of the piperidine ring via nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, a thiol, or an alcohol)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Stirring and heating apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in a suitable aprotic polar solvent (e.g., DMF). Add the nucleophile (1.1 - 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired 3-substituted piperidine derivative. The yield will vary depending on the nucleophile and reaction conditions.
| Parameter | Value/Condition | Rationale |
| Solvent | DMF, DMSO | Aprotic polar solvents facilitate S(_N)2 reactions. |
| Temperature | 25-100 °C | Higher temperatures may be required for less reactive nucleophiles. |
| Atmosphere | Inert (N(_2), Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
This protocol outlines a general procedure for forming a carbon-carbon bond at the C3-position using a palladium catalyst.
Objective: To introduce an aryl, vinyl, or alkyl group at the C3-position of the piperidine ring.
Materials:
-
This compound
-
Organometallic reagent (e.g., organoboron compound for Suzuki coupling, organozinc for Negishi coupling)
-
Palladium catalyst (e.g., Pd(PPh(_3))(_4), PdCl(_2)(dppf))
-
Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) for Suzuki coupling
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Stirring and heating apparatus
-
Extraction and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, and a ligand if necessary.
-
Reagent Addition: Add this compound (1.0 eq), the organometallic reagent (1.1 - 1.5 eq), and the base (for Suzuki coupling, 2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: The 3-aryl, 3-vinyl, or 3-alkyl piperidine derivative.
| Parameter | Value/Condition | Rationale |
| Catalyst | Palladium complex | Essential for facilitating the cross-coupling reaction. |
| Solvent | Anhydrous Toluene, Dioxane, THF | Anhydrous conditions are crucial for the stability of the organometallic reagents and the catalyst. |
| Base (Suzuki) | K(_2)CO(_3), Cs(_2)CO(_3) | Required for the transmetalation step in the Suzuki coupling catalytic cycle. |
Conclusion and Future Perspectives
This compound is a valuable chiral building block with significant potential in the synthesis of advanced agrochemicals. Its utility in constructing the chiral piperidine core of potent fungicides like those in the piperidinyl-thiazole-isoxazoline class highlights the importance of stereochemistry in modern crop protection. The protocols outlined in this guide provide a foundation for researchers to explore the diverse reactivity of this compound and to design novel, effective, and safer agrochemical solutions. Future research will likely focus on developing more efficient and sustainable synthetic routes utilizing this and similar chiral building blocks, further expanding the toolbox for agrochemical discovery.
References
-
Wu, J., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters, 35(1), 108603. Available at: [Link]
-
Shanbhag, Y., et al. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science. Available at: [Link]
-
Jiang, N., et al. (2022). Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Frontiers in Plant Science, 13, 981587. Available at: [Link]
-
Pasteris, R. J., et al. (2016). The Discovery of Oxathiapiprolin, a New Piperidinyl Thiazole Isoxazoline Fungicide. In Discovery and Synthesis of Crop Protection Products (pp. 239-250). American Chemical Society. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]
- Hanagan, M. A., & Pasteris, R. J. (2009). U.S. Patent No. 7,662,971. Washington, DC: U.S.
- Cristau, P., et al. (2010). U.S. Patent No. 7,897,619. Washington, DC: U.S.
- Pasteris, R. J. (2010). U.S. Patent No. 7,772,258. Washington, DC: U.S.
-
Kamoun, S., et al. (2015). The Top 10 oomycete pathogens in molecular plant pathology. Molecular Plant Pathology, 16(4), 413-434. Available at: [Link]
- Zhang, W., et al. (2020). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Journal of Agricultural and Food Chemistry, 68(13), 3825-3834.
-
Jeschke, P. (2018). The continuing significance of chiral agrochemicals. Pest Management Science, 74(10), 2175-2183. Available at: [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Versatile Chiral Synthon: Stereoselective Synthesis Using (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric groups. The introduction of stereocenters into the piperidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. Consequently, the development of robust methods for the stereoselective synthesis of chiral piperidine derivatives is a cornerstone of modern drug development.[1]
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a valuable chiral building block that serves as a gateway to a diverse array of 3-substituted piperidines. The defined stereochemistry at the C3 position, combined with the reactive carbon-bromine bond and the stable Boc-protecting group, makes it an ideal starting material for constructing complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the stereoselective applications of this synthon, focusing on key reaction classes and providing detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Chemical Properties and Strategic Considerations
This compound features a secondary bromide, which is amenable to both nucleophilic substitution and organometallic cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the piperidine nitrogen, preventing unwanted side reactions, and it locks the ring in a preferred conformation, which can influence the stereochemical outcome of subsequent transformations. The key to leveraging this building block is to control the stereochemistry at the C3 position during C-N, C-C, C-O, and other bond-forming reactions.
Application I: Stereospecific Nucleophilic Substitution via Sₙ2 Inversion
A primary application of this compound is in nucleophilic substitution reactions. Due to the secondary nature of the carbon-bromine bond, these reactions typically proceed via an Sₙ2 mechanism. A hallmark of the Sₙ2 reaction is the inversion of configuration at the electrophilic carbon center, known as a Walden inversion. This predictable stereochemical outcome allows for the direct synthesis of (R)-configured 3-substituted piperidines from the (S)-bromo precursor, providing a powerful tool for accessing the opposite enantiomer.
Logical Workflow for Sₙ2-Mediated Synthesis
The following diagram illustrates the strategic workflow for synthesizing a chiral amine via an Sₙ2 reaction, starting with the title compound. This pathway is a cornerstone for creating key intermediates for various therapeutic agents.
Caption: Sₙ2 reaction workflow with stereochemical inversion.
Protocol 1: Synthesis of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
This protocol details a two-step sequence involving an Sₙ2 reaction with sodium azide, followed by reduction to yield the corresponding (R)-amine. This product is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin.[1]
Step 1: this compound to (R)-tert-Butyl 3-azidopiperidine-1-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-tert-Butyl 3-azidopiperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: (R)-tert-Butyl 3-azidopiperidine-1-carboxylate to (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
-
Materials:
-
Crude (R)-tert-Butyl 3-azidopiperidine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%) or Triphenylphosphine (PPh₃) (1.2 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water
-
Hydrogen balloon or Parr hydrogenator
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude azide in methanol.
-
Carefully add the Pd/C catalyst to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-tert-Butyl 3-aminopiperidine-1-carboxylate.[2] Purify by column chromatography if necessary.
-
| Parameter | Value | Rationale/Causality |
| Solvent (Step 1) | DMF | A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity. |
| Temperature (Step 1) | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction without promoting elimination side reactions. |
| Stereochemical Outcome | >99% (R)-enantiomer | The reaction proceeds via a backside attack mechanism, leading to a complete inversion of the stereocenter. |
| Reduction Method | Catalytic Hydrogenation | A clean and efficient method for reducing azides to primary amines with high yield and minimal byproducts. |
Application II: Stereoretentive Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[3] When applied to this compound, these reactions typically proceed with retention of configuration at the C3 stereocenter. This is because the mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, which does not directly affect the chiral center. This stereoretentive nature is complementary to the Sₙ2 pathway, allowing access to (S)-configured 3-substituted piperidines.
Logical Workflow for Palladium-Catalyzed Cross-Coupling
The diagram below outlines a generalized workflow for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.
Caption: Suzuki cross-coupling workflow with stereoretention.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an aryl boronic acid with this compound. Electron-rich, bulky phosphine ligands are often employed to facilitate the reaction.[4][5]
-
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
-
-
Procedure:
-
To a Schlenk flask, add this compound, the aryl boronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with nitrogen or argon three times.
-
Add the degassed solvent mixture (e.g., 3:1 Toluene/Water).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired (S)-3-arylpiperidine product.
-
| Parameter | Value | Rationale/Causality |
| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ | A standard, robust catalyst system for Suzuki couplings. Other catalysts and ligands (e.g., Pd₂(dba)₃ with P(t-Bu)₃) may be required for challenging substrates.[4] |
| Solvent System | Biphasic (e.g., Toluene/H₂O) | The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. |
| Atmosphere | Inert (N₂ or Ar) | The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation. |
| Stereochemical Outcome | >99% (S)-enantiomer | The oxidative addition and reductive elimination steps of the catalytic cycle do not involve the chiral center, resulting in retention of configuration. |
Conclusion
This compound is a powerful and versatile chiral building block for the stereoselective synthesis of 3-substituted piperidines. By understanding and applying the principles of Sₙ2 (stereoinversion) and palladium-catalyzed cross-coupling (stereoretention) reactions, medicinal chemists can efficiently access a wide range of enantiomerically pure compounds. The detailed protocols provided herein serve as a practical starting point for researchers aiming to incorporate this valuable synthon into their synthetic strategies, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
Beilstein Journal of Organic Chemistry. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]
-
National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Available at: [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Available at: [Link]
-
National Institutes of Health. The isocyanide SN2 reaction. Available at: [Link]
-
PubChem. 1-BOC-3-Aminopiperidine. Available at: [Link]
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Navigating Nucleophilic Substitution Reactions of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Technical Guide to Improving Yields
Welcome to the Technical Support Center for (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction outcomes and enhance yields. As a chiral building block, the successful and stereoretentive substitution of the C3-bromide is often critical for the synthesis of complex pharmaceutical agents. This document provides a framework for understanding the key variables in these reactions and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in reactions with this compound?
A1: A wide range of nucleophiles can be employed to displace the bromide at the C3 position. These primarily include primary and secondary amines, thiols, and azide salts. The choice of nucleophile is dictated by the desired functionality in the target molecule. These reactions are fundamental in the synthesis of various pharmaceutical intermediates.
Q2: What is the primary side reaction to be concerned about, and how can I minimize it?
A2: The most significant competing side reaction is E2 elimination, which leads to the formation of the corresponding N-Boc-tetrahydropyridine byproduct. This is particularly prevalent when using sterically hindered or strong bases. To minimize elimination, it is advisable to use non-hindered, weaker bases and to carefully control the reaction temperature.[1][2]
Q3: Is there a risk of racemization at the C3 position during the substitution reaction?
A3: While SN2 reactions proceed with inversion of configuration, there is a potential for racemization, especially under harsh basic conditions or if the reaction proceeds through an SN1-like mechanism. Maintaining a low reaction temperature and using appropriate base and solvent combinations are crucial to preserve the stereochemical integrity of the chiral center.
Q4: Which solvents are most suitable for these substitution reactions?
A4: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the nucleophile without significantly solvating the carbocation intermediate, thus favoring the SN2 pathway.[3][4] Protic solvents can slow down SN2 reactions by solvating the nucleophile.[3]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, spot corresponding to the product indicates reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Low yields are a common frustration in organic synthesis. The following decision tree and detailed explanations will help you diagnose and address the root causes of poor conversion.
Troubleshooting Workflow for Low Yield
Potential Cause 1: Incomplete Reaction
-
Symptom: Significant amount of starting material observed by TLC or HPLC after the expected reaction time.
-
Causality: The reaction kinetics may be slow due to insufficient activation energy or suboptimal reagent concentration.
-
Solutions:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote elimination.
-
Extend Reaction Time: Continue to monitor the reaction for an extended period. Some substitutions, especially with less reactive nucleophiles, may require longer reaction times.
-
Reagent Stoichiometry: Ensure the nucleophile is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
-
Base Equivalents: If the nucleophile is used as a salt (e.g., an amine hydrochloride), ensure at least two equivalents of base are used – one to neutralize the salt and one to facilitate the reaction.
-
Potential Cause 2: Competing Elimination Reaction
-
Symptom: A significant byproduct is observed, often with a similar TLC Rf value to the starting material, which is identified as the N-Boc-tetrahydropyridine.
-
Causality: The use of strong or sterically hindered bases (e.g., potassium tert-butoxide) can favor the E2 elimination pathway over the SN2 substitution.[2] The bromide at the C3 position is on a secondary carbon, making it susceptible to both substitution and elimination.[1]
-
Solutions:
-
Choice of Base: Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 over E2.
-
Lower Temperature: Running the reaction at a lower temperature will disproportionately slow the elimination reaction compared to the substitution.
-
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Base | Weaker, non-hindered bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, hindered bases (e.g., KOtBu) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Less polar or protic solvents |
| Temperature | Lower temperature (e.g., RT to 40 °C) | Higher temperature |
Potential Cause 3: Product Degradation or Loss During Workup
-
Symptom: Good conversion is observed by in-process analysis (TLC/HPLC), but the isolated yield is low.
-
Causality: The Boc protecting group is sensitive to strong acids.[6][7] If the workup involves acidic conditions, partial deprotection can occur, leading to product loss. The polarity of the product may also lead to challenges during extraction or chromatography.
-
Solutions:
-
Aqueous Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup to neutralize any residual acid.
-
Extraction: Ensure the correct solvent is used for extraction. For more polar products, multiple extractions with a more polar solvent like dichloromethane (DCM) or ethyl acetate may be necessary.
-
Purification: Optimize column chromatography conditions. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
-
Issue 2: Presence of Unexpected Impurities
The formation of unexpected byproducts can complicate purification and compromise the quality of the final product.
Troubleshooting Workflow for Unexpected Impurities
Potential Cause 1: Di-substitution
-
Symptom: An impurity with a molecular weight corresponding to the addition of a second molecule of the nucleophile is observed.
-
Causality: If the nucleophile is a primary amine, the product of the initial substitution is a secondary amine, which can also be nucleophilic and react with another molecule of the starting material.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (1.0-1.1 equivalents) to minimize the chance of a second substitution.
-
Potential Cause 2: Boc Deprotection
-
Symptom: An impurity with a molecular weight 100 units less than the expected product is detected.
-
Causality: The Boc group is labile under acidic conditions. Exposure to strong acids during workup or purification on silica gel can lead to its removal.
-
Solution:
-
Neutralize Silica Gel: If using silica gel chromatography, it can be pre-treated with a small amount of triethylamine in the eluent to neutralize its acidity.
-
Avoid Strong Acids: Ensure all workup steps are performed under neutral or mildly basic conditions.
-
Potential Cause 3: Racemization
-
Symptom: The final product shows a loss of enantiomeric excess when analyzed by chiral HPLC.
-
Causality: Strong bases can potentially deprotonate the C3 proton, leading to a planar intermediate and subsequent racemization.
-
Solution:
-
Milder Conditions: Employ the mildest possible basic conditions and the lowest effective temperature to discourage this side reaction.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the more polar amine product.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or DCM (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chiral HPLC Analysis
To confirm the stereochemical integrity of the product, chiral HPLC analysis is recommended.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexanes and isopropanol, with a small percentage of a basic additive like diethylamine if necessary.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
The retention times of the (S) and (R) enantiomers will need to be determined using a racemic standard.
References
Sources
- 1. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]
- 6. research.unl.pt [research.unl.pt]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Welcome to the Technical Support Center dedicated to the purification of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this critical chiral building block. The information is presented in a question-and-answer format to directly address specific issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: The impurity profile of this compound is highly dependent on the synthetic route. However, several common impurities may be present:
-
Unreacted Starting Materials: Such as 1-Boc-3-hydroxypiperidine or the brominating agent.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated piperidine derivatives.
-
(R)-enantiomer: The presence of the undesired enantiomer is a critical impurity that can affect the stereochemical integrity of the final product.[1]
-
Byproducts of Decomposition: The Boc protecting group can be labile under acidic conditions, leading to the formation of 3-bromopiperidine.
These impurities can be identified and quantified using a combination of analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To identify structural isomers and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.[2] Chiral HPLC is essential for determining the enantiomeric excess.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities by providing molecular weight information.[2]
Q2: My purified product appears as an oil, but I expected a solid. What should I do?
A2: While some Boc-protected piperidines can be oils or low-melting solids, the presence of impurities can often depress the melting point, causing the product to appear as an oil.[5][6] Here are some steps to take:
-
Ensure Complete Solvent Removal: Residual solvents from the work-up or chromatography can prevent solidification. Dry the product under high vacuum, possibly with gentle warming, to remove all volatile residues.[7]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether.[7] This can help to remove non-polar impurities and encourage the formation of a solid.
-
Re-purification: If the product remains an oil, it is likely that significant impurities are present. Consider re-purifying the material using column chromatography or recrystallization.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Column Chromatography Issues
Q3: I'm observing poor separation of my product from a closely eluting impurity during column chromatography. What can I do to improve the resolution?
A3: Poor separation in column chromatography is a common challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial.
-
Solvent Polarity: Gradually decrease the polarity of the mobile phase. A common mobile phase for this compound is a gradient of ethyl acetate in hexane.
-
Solvent System: Consider switching to a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.
-
-
Column Parameters:
-
Sample Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase to ensure a narrow starting band.
| Parameter | Recommendation for Improved Resolution |
| Mobile Phase Polarity | Decrease polarity (e.g., lower % ethyl acetate in hexane) |
| Column Dimensions | Increase length, decrease diameter |
| Silica Gel | Use smaller particle size for higher resolution |
| Sample Loading | Dissolve in a minimal volume of eluent |
Q4: My product is tailing on the silica gel column. What is causing this and how can I fix it?
A4: Tailing is often observed with amine-containing compounds like piperidines due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[8] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), into the mobile phase.[8] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.
Crystallization Issues
Q5: I am unable to induce crystallization of my purified this compound. What techniques can I try?
A5: Inducing crystallization of Boc-protected compounds can sometimes be challenging.[9][10] If your product is an oil after purification, here are several techniques to try:
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.[9][10]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystal formation.[5]
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, pentane) until the solution becomes turbid. Allow the solution to stand, and crystals may form.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
Q6: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A6: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[5][7] This often happens when a solution is cooled too quickly or when the concentration of impurities is high.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5] This provides more time for ordered crystal lattice formation.
-
Reduce Supersaturation: Use a slightly larger volume of the recrystallization solvent to avoid excessive supersaturation upon cooling.
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[5]
Caption: Troubleshooting guide for common crystallization issues.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) and pack the column, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the product. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[5]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate/hexane or isopropanol/water are often good starting points.
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[5]
IV. References
-
BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. Retrieved from
-
Smolecule. (n.d.). Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8. Retrieved from
-
BenchChem. (2025). A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. Retrieved from
-
PubMed. (n.d.). Chiral separation of nipecotic acid amides. Retrieved from
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from
-
ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]
- 3. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Common side reactions with (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its stereodefined piperidine core is a key structural motif in numerous pharmaceutical agents.[1][2] The strategic placement of the bromine atom at the C3 position allows for a wide range of functionalization through nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) group protects the nitrogen, rendering it less reactive and improving solubility in organic solvents.[3][4]
However, like any reactive intermediate, its use is not without challenges. Undesired side reactions can lead to low yields, complex purification, and compromised stereochemical integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers navigate and mitigate these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I've isolated an alkene byproduct. What is happening?
A1: This is a classic case of a competing elimination reaction, specifically an E2 (bimolecular elimination) reaction.
-
Symptoms: You will observe a significant peak in your LC-MS or GC-MS analysis corresponding to a mass of (M-HBr), where M is the mass of your starting material. The ¹H NMR spectrum of the crude product will likely show new olefinic protons (typically in the 5-6 ppm range). The expected substituted product is formed in low yield or not at all.
-
Causality (The "Why"): this compound is a secondary bromide. In the presence of a base, two competing pathways exist: nucleophilic substitution (Sₙ2), which is desired, and elimination (E2), which is the side reaction. A strong or sterically hindered base can preferentially abstract a proton from the carbon adjacent to the C-Br bond (C2 or C4), leading to the formation of a double bond and elimination of HBr. This process is particularly favorable when the abstracted proton is anti-periplanar to the bromine leaving group.
-
Visualizing the Competing Pathways:
Caption: Desired Sₙ2 substitution vs. competing E2 elimination.
-
Troubleshooting and Prevention:
-
Choice of Base: This is the most critical factor. Avoid strong, non-nucleophilic bases like LDA, LiHMDS, or even t-BuOK if substitution is the goal. Opt for weaker, non-hindered bases that are just strong enough to deprotonate your nucleophile if necessary.
-
Temperature Control: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the substitution pathway.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base/nucleophile salt, leaving the anion more reactive.
-
| Parameter | Recommendation to Favor Substitution (Sₙ2) | Rationale |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a non-hindered base. | Strong, hindered bases (e.g., DBU, t-BuOK) are excellent promoters of E2 elimination. |
| Nucleophile | Use a strong, non-basic nucleophile (e.g., NaN₃, NaCN). | Minimizes the base-promoted elimination pathway. |
| Temperature | Lower the reaction temperature (0 °C to RT). | Elimination reactions are often favored at higher temperatures (entropy). |
| Solvent | Use polar aprotic solvents (DMF, Acetonitrile). | These solvents favor the Sₙ2 mechanism by solvating cations and leaving the nucleophile "naked" and reactive. |
Q2: My final product appears to be a racemic mixture, or has low enantiomeric excess (ee). Why did I lose stereochemistry?
A2: Loss of stereochemical integrity at the C3 position can occur through an Sₙ1-like mechanism or via epimerization.
-
Symptoms: Chiral HPLC analysis of your product shows two enantiomers, or the specific rotation is significantly lower than the expected value for the pure (S)-enantiomer.
-
Causality (The "Why"):
-
Sₙ1 Pathway: While secondary bromides typically favor Sₙ2 reactions, conditions that promote the formation of a carbocation intermediate can lead to an Sₙ1 pathway. This involves the departure of the bromide ion to form a planar carbocation at C3. The incoming nucleophile can then attack from either face of the plane, leading to a racemic mixture. Protic solvents (like methanol or ethanol) and Lewis acids can promote this pathway.
-
Epimerization: If your reaction conditions involve a reversible substitution or if there's a mechanism for deprotonation/reprotonation at the C3 position (less common for this substrate but possible with very strong bases), the stereocenter can be scrambled.
-
-
Troubleshooting and Prevention:
-
Avoid Protic Solvents: Do not use alcohols or water as the primary reaction solvent. Stick to polar aprotic solvents (DMF, THF, Acetonitrile).
-
Ensure Anhydrous Conditions: Water can act as a weak nucleophile and promote Sₙ1-type solvolysis.
-
Use a High Concentration of Nucleophile: A high concentration of a potent nucleophile will favor the bimolecular Sₙ2 reaction over the unimolecular Sₙ1 pathway.
-
Avoid Lewis Acids: Unless required for your specific transformation, avoid adding Lewis acids which can coordinate to the bromine and facilitate its departure.
-
Q3: I'm seeing a byproduct with a mass corresponding to the piperidine core without the Boc group. What caused this?
A3: The Boc (tert-butyloxycarbonyl) protecting group has been unintentionally cleaved.
-
Symptoms: LC-MS analysis shows a peak corresponding to the mass of your product minus 100 amu (the mass of the Boc group). The ¹H NMR will lack the characteristic singlet at ~1.45 ppm for the nine tert-butyl protons.
-
Causality (The "Why"): The Boc group is designed to be stable to basic and nucleophilic conditions but is labile to acid.[5][6] If your reaction conditions are acidic, or if acidic species are generated in situ or during the workup, the Boc group can be removed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and CO₂.[7]
-
Mechanism of Acidic Boc Deprotection:
Sources
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-Boc-3-(3-bromo-phenylamino)-piperidine | 887584-15-8 | Benchchem [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Introduction: (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a valuable chiral building block in modern drug discovery and development, providing a versatile scaffold for introducing the piperidine moiety. However, as a secondary alkyl bromide, its participation in cross-coupling reactions is often challenging, primarily due to competing side reactions such as β-hydride elimination. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this substrate. The following content is structured to address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and supported by literature precedents.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered during the coupling of this compound.
Q1: My Suzuki-Miyaura coupling reaction is showing no product formation and I'm only recovering starting material. What are the first parameters I should investigate?
A1: When facing a lack of reactivity in a Suzuki-Miyaura coupling with this secondary bromide, the primary suspects are often the catalyst system and the base.[1] First, ensure your reaction is performed under strictly anhydrous and anaerobic conditions, as both oxygen and moisture can deactivate the palladium catalyst and interfere with the boronic acid. Next, evaluate your choice of ligand and base. Standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often required to promote the difficult oxidative addition step with the secondary bromide and to facilitate the final reductive elimination.[2] The base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant substrate decomposition.[3] A switch from a weaker base like sodium carbonate to a stronger one like potassium phosphate or cesium carbonate could be beneficial.
Q2: I am attempting a Buchwald-Hartwig amination to couple a primary amine, but my yields are consistently low (<20%). What is the most probable cause?
A2: Low yields in Buchwald-Hartwig aminations of secondary alkyl bromides are a common issue. The primary cause is often a combination of a suboptimal catalyst system and competing β-hydride elimination.[4] The choice of ligand is paramount. For this transformation, specialized dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) have been developed to accelerate the rate of reductive elimination, which must outcompete the rate of β-hydride elimination.[5] Additionally, the base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6][7] Finally, ensure your amine starting material is pure and that the reaction is run at the optimal temperature, as elevated temperatures can favor the elimination pathway.
Q3: My reaction mixture contains a significant amount of an impurity with a mass corresponding to the elimination of HBr from my starting material. How can I minimize this side reaction?
A3: The side product you are observing is likely 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridine, which arises from β-hydride elimination. This is the most prevalent side reaction for this substrate.[4] To suppress it, you should focus on reaction parameters that favor reductive elimination over β-hydride elimination. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the conformation required for β-hydride elimination, while promoting the desired C-C or C-N bond-forming reductive elimination.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the extent of β-hydride elimination.
-
Catalyst System: In some cases, switching from a palladium-based catalyst to a nickel-based system can alter the reaction pathway and minimize elimination.[8]
Q4: Is the Boc protecting group on the piperidine nitrogen stable under typical palladium-catalyzed coupling conditions?
A4: Yes, the tert-butoxycarbonyl (Boc) protecting group is generally robust and stable under the neutral to basic conditions employed in most Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.[6] The Boc group is primarily labile to acidic conditions. However, it is always good practice to monitor for any potential deprotection, especially if the reaction requires prolonged heating or if any acidic additives are present.
Q5: What is a good starting point for a general-purpose catalyst and ligand system for coupling with this secondary bromide?
A5: For a general starting point, particularly for Suzuki and Buchwald-Hartwig reactions, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich monophosphine ligand is recommended. For Suzuki couplings, tri-tert-butylphosphine (P(t-Bu)₃) is a well-validated choice.[2][9] For Buchwald-Hartwig aminations, a dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos is a more appropriate starting point, often available as a pre-formed palladium precatalyst (e.g., RuPhos Pd G3).[5][10]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to optimizing specific coupling reactions.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful tool for forming C(sp³)-C(sp²) bonds. However, with secondary bromides, several challenges can arise.
A lack of conversion points to an issue with one of the fundamental steps in the catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.
-
Cause A: Inefficient Catalyst/Ligand System: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step for secondary bromides.
-
Solution: Switch to a more active catalyst system. Bulky and electron-donating phosphine ligands are essential. See Table 1 for recommended systems.
-
-
Cause B: Inappropriate Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[11]
-
Solution: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can also depend on the solvent system.
-
-
Cause C: Solvent Effects: The solvent must solubilize all components of the reaction and be stable at the required temperature.
-
Solution: Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the base.[11] If solubility is an issue, a different solvent system should be explored.
-
This is the most common side reaction, leading to the formation of an unsaturated piperidine derivative.
Catalytic Cycle and Competing β-Hydride Elimination
Caption: Simplified Suzuki-Miyaura cycle highlighting the competing reductive elimination and β-hydride elimination pathways.
-
Solution A: Ligand Choice: The steric and electronic properties of the ligand are the most critical factors.
-
Recommendation: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or dialkylbiaryl phosphines (e.g., SPhos). These ligands promote reductive elimination at a rate faster than β-hydride elimination.
-
-
Solution B: Temperature and Reaction Time: Higher temperatures often accelerate β-hydride elimination more than the desired coupling.
-
Recommendation: Screen lower temperatures (e.g., room temperature to 80 °C). While this may require longer reaction times, it can significantly improve the product-to-side-product ratio.[12]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comment |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, reliable palladium sources. |
| Ligand | P(t-Bu)₃ (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial for secondary bromides. |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Stronger bases are often required for efficient transmetalation. |
| Solvent | Toluene, Dioxane, or THF (often with 10-20% water) | Choose based on solubility of reagents and desired temperature. |
| Temperature | 80-110 °C | Start lower if β-hydride elimination is a major issue. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is highly valuable for synthesizing N-aryl piperidines but is very sensitive to reaction conditions.
Low yields can be due to catalyst inhibition, slow reaction rates, or decomposition.
-
Cause A: Suboptimal Catalyst/Ligand Combination: The choice of ligand is highly dependent on the nature of the amine coupling partner.
-
Cause B: Incorrect Base: The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex but should not cause side reactions with the substrate or product.[6]
-
Solution: NaOtBu is the most common and effective base. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, though this will likely require a more active catalyst system and higher temperatures.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Comment |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) | Precatalysts offer improved activity and reproducibility. |
| Ligand | RuPhos or BrettPhos (2-5 mol%) | Choice depends on the amine; see literature for specific guidance. |
| Base | NaOtBu (1.2-1.5 equiv.) | Strong, non-nucleophilic base is generally required. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 90-110 °C | Optimization is key to balance reaction rate and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Guide 3: Sonogashira Coupling (C-C sp Bond Formation)
Coupling with terminal alkynes can be challenging with secondary bromides, often requiring specialized conditions.
Low yields are common, and the copper co-catalyst can promote the undesirable homocoupling of the alkyne.
-
Solution: Copper-Free Conditions: To avoid Glaser homocoupling, a copper-free Sonogashira protocol is highly recommended.[4][13] These reactions typically require a palladium catalyst, a suitable ligand, and an amine base (which often also serves as the solvent).
-
Catalyst System: N-heterocyclic carbene (NHC) ligands have shown promise for the Sonogashira coupling of unactivated alkyl halides. Alternatively, a combination of a palladium source and a bulky phosphine ligand can be effective.
Table 3: Recommended Starting Conditions for Copper-Free Sonogashira Coupling
| Parameter | Condition | Rationale / Comment |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Common palladium sources for Sonogashira reactions. |
| Ligand | PPh₃ (4-10 mol%) or an NHC ligand (e.g., IPr) | NHC ligands may offer better performance for this substrate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Often used in excess, serving as both base and solvent. |
| Solvent | Amine base or an inert solvent like THF or DMF | Anhydrous conditions are important. |
| Temperature | 60-100 °C | Higher temperatures may be needed for the less reactive bromide. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and prevents side reactions. |
Part 3: Experimental Protocols
The following are representative, step-by-step protocols adapted from established procedures for similar substrates. Note: These protocols should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (to make a ~0.2 M solution) via syringe.
-
In a separate vial under argon, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.03 equiv.) and SPhos (0.06 equiv.) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
To an oven-dried Schlenk tube, add the RuPhos Pd G3 precatalyst (0.02 equiv.).
-
Add this compound (1.0 equiv.) and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (to make a ~0.2 M solution) followed by the primary amine (1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
References
- Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7586-7607.
- Wikipedia. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2018).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- Dorel, R., & Haydl, A. M. (2019). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
- Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- New Journal of Chemistry. (n.d.).
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Buchwald, S. L., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. NIH Public Access.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wipf, P. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Buchwald, S. L., et al. (2018). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Fu, G. C., et al. (2009). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research.
- ResearchGate. (2017). Palladium catalyzed ligand-free Suzuki cross-coupling reaction.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2010). ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.
- Baltus, C. B. (2010).
- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society.
- Wikipedia. (2023). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. rsc.org [rsc.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
Technical Support Center: (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Welcome to the technical support guide for (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.
I. Core Compound Characteristics
This compound is a chiral synthetic building block widely used in medicinal chemistry and pharmaceutical development. The stability of this compound is primarily influenced by two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive carbon-bromine bond. Understanding the interplay of these features is crucial for its successful application in synthesis.
The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][2] However, it is readily cleaved under mild acidic conditions, a property that is fundamental to its utility as a protecting group.[1][3] The bromine atom at the 3-position of the piperidine ring provides a site for nucleophilic substitution, making it a versatile intermediate for introducing a variety of functional groups.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[4][5][6] Some suppliers may recommend storage at -20°C for extended periods (e.g., one year).[7] Always refer to the supplier's specific recommendations.
Q2: How stable is the compound at room temperature?
While short-term exposure to room temperature (e.g., during shipping or weighing) is generally acceptable, prolonged storage at ambient temperature is not recommended due to the potential for slow degradation.[7] For optimal stability, minimize the time the compound spends outside of refrigerated conditions.
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Acid-catalyzed deprotection: Exposure to acidic conditions can cleave the Boc group, yielding 3-bromopiperidine.[1][2][3]
-
Hydrolysis/Nucleophilic substitution: The carbon-bromine bond can undergo hydrolysis in the presence of water or react with other nucleophiles, leading to the formation of byproducts.
Q4: Is this compound sensitive to moisture or air?
Yes, it is recommended to handle and store the compound under an inert atmosphere to minimize contact with moisture and atmospheric oxygen. Moisture can lead to hydrolysis, while oxygen can potentially participate in radical-mediated decomposition pathways, although this is less common.
Q5: What are the signs of decomposition?
Visual signs of decomposition can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., from a solid to a gummy or oily substance). Chemical analysis (e.g., by NMR or LC-MS) is the most reliable way to assess purity and detect degradation products.
III. Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | 1. Compound degradation: The starting material may have degraded due to improper storage or handling. 2. Contamination: The compound may be contaminated with residual acids, bases, or other reactive species from its synthesis. | 1. Verify purity: Before use, check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. Repurify if necessary: If impurities are detected, consider repurification by recrystallization or chromatography. 3. Use fresh material: Whenever possible, use a freshly opened container of the compound. |
| Difficulty in achieving complete dissolution in a reaction solvent. | 1. Inappropriate solvent choice: The compound has limited solubility in some solvents. 2. Presence of insoluble impurities: Degradation products or inorganic salts may be present. | 1. Consult solubility data: Refer to the supplier's technical data sheet for recommended solvents. Generally, it is soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. 2. Gentle warming: In some cases, gentle warming may aid dissolution, but be cautious of potential thermal degradation. 3. Filter if necessary: If insoluble material is present, it may be advisable to dissolve the compound in a suitable solvent and filter the solution before use. |
| Reaction mixture turns yellow or brown unexpectedly. | 1. Decomposition of the starting material or product: This can be initiated by heat, light, or incompatible reagents. 2. Side reactions: The reaction conditions may be promoting undesired side reactions. | 1. Protect from light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 2. Control temperature: Ensure the reaction temperature is carefully controlled and does not exceed the stability limits of the compound. 3. Evaluate reagent compatibility: Ensure all reagents and solvents are compatible with the Boc-protected bromopiperidine. |
Experimental Workflow: Assessing Compound Stability
The following diagram outlines a decision-making process for assessing the stability of your this compound before use in a critical experiment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. 188869-05-8 CAS MSDS (3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. 3-Bromopiperidine-2,6-dione | 62595-74-8 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (S)-tert-butyl 3-bromopiperidine-1-carboxylate. This critical chiral building block is a key intermediate in the synthesis of various pharmaceutical agents. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its preparation, moving from starting material considerations to the final product's purification and analysis.
I. Overview of the Synthetic Strategy
The most common and stereospecific laboratory-scale synthesis of this compound involves the direct bromination of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This transformation is typically achieved via a substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion, with inversion of stereochemistry. However, several factors can influence the success of this reaction, leading to low yields, impurities, or loss of stereochemical integrity.
Caption: General workflow for the synthesis of the target compound.
II. Frequently Asked Questions & Troubleshooting
Category 1: Starting Material & Reagents
Question 1: My starting material, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, appears impure. How can I assess its quality and what are the implications?
Answer: The purity of the starting alcohol is paramount for a successful reaction. Impurities can interfere with the reaction and complicate purification.
-
Purity Assessment:
-
NMR (¹H and ¹³C): Check for unexpected signals. The presence of residual solvents or related structures will be apparent.
-
Chiral HPLC/GC: This is crucial to confirm the enantiomeric excess (ee) of your starting material. A low ee value in the starting material will directly translate to a low ee in the final product. Biocatalytic methods often produce high ee starting material[1][2].
-
Melting Point: A broad or depressed melting range compared to literature values suggests impurities.
-
-
Implications of Impurities:
-
Water: Moisture will consume reagents, particularly in Appel-type reactions involving phosphines. It is critical to use an anhydrous starting material and solvents.
-
Deprotected Piperidine: The presence of (S)-3-hydroxypiperidine (lacking the Boc group) will lead to side reactions, as the free amine is nucleophilic.
-
Racemization: If the starting material has been exposed to harsh acidic or basic conditions, some racemization may have occurred, lowering the ee.
-
Question 2: I am performing an Appel reaction (CBr₄/PPh₃). My reaction is sluggish or fails to go to completion. What are the likely causes?
Answer: The Appel reaction is highly effective but sensitive to reagent quality and reaction conditions.
-
Reagent Quality:
-
Triphenylphosphine (PPh₃): PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO). This oxidation is often the primary cause of sluggish reactions. Use freshly opened PPh₃ or material that has been stored under an inert atmosphere. Do not use PPh₃ that appears clumpy or powdery instead of crystalline.
-
Carbon Tetrabromide (CBr₄): Ensure it is pure and has been stored away from light.
-
Solvent: Dichloromethane (DCM) is a common solvent and must be anhydrous. Drying over CaH₂ followed by distillation is recommended.
-
-
Reaction Conditions:
-
Temperature: The initial addition of reagents should be performed at low temperatures (e.g., 0 °C) to control the initial exothermic formation of the phosphonium salt. Allowing the reaction to slowly warm to room temperature is typical. Insufficient warming may lead to an incomplete reaction.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of both CBr₄ and PPh₃ is often used to drive the reaction to completion.
-
Caption: Simplified mechanism of the Appel reaction for bromination.
Category 2: Reaction Monitoring & Side Products
Question 3: How can I monitor the reaction progress, and what are the common side products I should look for?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring.
-
TLC Analysis:
-
System: A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
Visualization: The starting alcohol is UV-inactive but can be visualized with stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). The product, being a bromide, will also require staining. Triphenylphosphine and TPPO are UV-active.
-
Interpretation: A successful reaction will show the consumption of the starting material spot (lower Rf) and the appearance of a new product spot (higher Rf). A persistent starting material spot indicates an incomplete reaction.
-
-
Common Side Products:
-
Elimination Product: Formation of tert-butyl 3,4-didehydropiperidine-1-carboxylate via E2 elimination. This is more likely if the reaction is overheated or if a sterically hindered base is present.
-
Triphenylphosphine Oxide (TPPO): This is a major byproduct of the Appel reaction and its removal is a key challenge during purification.
-
Bromoform (CHBr₃): Another byproduct of the Appel reaction. It is volatile and usually removed during solvent evaporation.
-
Category 3: Work-up & Purification
Question 4: The purification is difficult, and I have a large amount of triphenylphosphine oxide (TPPO) co-eluting with my product. How can I improve the purification?
Answer: Removing TPPO is a classic challenge. Several strategies can be employed.
-
Modified Work-up: After the reaction is complete, some sources recommend adding a small amount of a solvent like diethyl ether or hexanes to the crude reaction mixture. TPPO has lower solubility in these solvents compared to the desired product and may precipitate, allowing for removal by filtration.
-
Optimized Column Chromatography:
-
Solvent System: Use a lean solvent system (e.g., starting with 5% ethyl acetate/hexanes and gradually increasing the polarity). TPPO is quite polar and this will help increase the separation between it and the less polar product.
-
Column Size: Use a larger amount of silica gel (a higher silica-to-crude ratio, e.g., 100:1) to improve resolution.
-
-
Alternative Purification (Post-Column): If TPPO still co-elutes, you can concentrate the mixed fractions and attempt to precipitate the TPPO by dissolving the residue in a minimal amount of a polar solvent (like DCM) and then adding a large volume of a non-polar solvent (like cold hexanes or ether) and storing at low temperature.
Caption: A troubleshooting flowchart for common synthesis issues.
III. Experimental Protocol & Data
Protocol: Bromination of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
This protocol is a representative example using the Appel reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves. Then, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.
Table 1: Representative Quantitative Data
| Parameter | Value | Notes |
| Starting Alcohol | 5.0 g (24.8 mmol) | Ensure >99% ee by chiral analysis. |
| Triphenylphosphine | 7.8 g (29.8 mmol, 1.2 eq) | Use fresh, crystalline material. |
| Carbon Tetrabromide | 9.9 g (29.8 mmol, 1.2 eq) | Handle in a fume hood. |
| Anhydrous DCM | 250 mL | |
| Typical Yield | 5.5 - 6.2 g (84% - 94%) | Yield after chromatography. |
| Final Purity | >97%[3] | As determined by ¹H NMR and GC-MS. |
| Appearance | Colorless to pale yellow oil |
IV. Characterization of Final Product
Question 5: How do I confirm the structure and purity of the final product, this compound?
Answer: A combination of spectroscopic methods is required for full characterization.
-
¹H NMR: Will confirm the overall structure. Look for the disappearance of the hydroxyl proton and the shift of the proton on the carbon bearing the substituent (now bromine) further downfield.
-
¹³C NMR: The carbon attached to the bromine will show a characteristic upfield shift compared to the carbon that was attached to the hydroxyl group.
-
Mass Spectrometry (MS): Look for the correct molecular ion peak. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks (M⁺ and M+2) of nearly equal intensity.
-
Chiral HPLC: Essential to confirm that the stereochemical integrity has been maintained throughout the reaction and purification process. The ee should be compared to that of the starting material.
V. References
-
Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), pp.385-391. Available at: [Link]
-
Zhu, W., et al. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), pp.349-350. Available at: [Link]
-
Hu, X., et al. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 186, 012046. Available at: [Link]
-
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), pp.587-601. Available at: [Link]
-
CN105037142A. (2015). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka | Patsnap. Available at: [Link]
-
Chen, Y., et al. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Journal of Chemical and Pharmaceutical Research, 8(8), pp.10-14. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-3-hydroxypiperidine. PubChem Compound Database. Available at: [Link]
-
CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Available at:
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem Compound Database. Available at: [Link]
-
WO2009133778A1. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents. Available at:
Sources
Technical Support Center: Boc Deprotection of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate Derivatives
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-tert-Butyl 3-bromopiperidine-1-carboxylate and its derivatives. The Boc group is a cornerstone of amine protection in organic synthesis, valued for its stability and predictable reactivity.[1] However, its removal, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be detrimental to sensitive functional groups, such as the C-Br bond and the chiral center in the target molecule.[1] This resource offers a structured, question-and-answer approach to navigate these complexities, ensuring the integrity of your molecule is maintained.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-mediated Boc deprotection?
A1: The cleavage of the Boc group by a strong acid is an acid-catalyzed elimination process.[2] The mechanism unfolds in three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[2][3]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3] The deprotected amine is then protonated by the excess acid in the mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[2][3]
It is crucial to allow the CO2 gas that forms to escape by not running the reaction in a completely closed system.[3]
Q2: Why is my Boc deprotection of this compound incomplete?
A2: Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid: The concentration or stoichiometry of the acid may be too low to drive the reaction to completion.[2][4] The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures, especially for sterically hindered substrates, may be insufficient.[2] Most deprotections are conducted at room temperature.[2]
-
Steric Hindrance: The bulky nature of substituents on the piperidine ring can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[2][5]
Q3: What are the primary side reactions to be aware of with this class of compounds?
A3: The main side reactions of concern are:
-
tert-Butylation: The reactive tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture.[6][7][8] While the bromopiperidine ring itself is not highly nucleophilic, other functional groups in your derivative might be.
-
Racemization: Harsh acidic conditions or elevated temperatures can potentially compromise the stereochemical integrity of the chiral center at the C3 position.[9]
-
Degradation/Elimination: The presence of the bromine atom can make the piperidine ring susceptible to elimination or other degradation pathways under strongly acidic conditions, especially with prolonged reaction times or heating.
Troubleshooting Guide
Issue 1: Incomplete Deprotection with Standard TFA/DCM Protocol
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time (typically 1-2 hours at room temperature).
-
Causality: The standard conditions (e.g., 20-50% TFA in DCM) may not be sufficiently potent for your specific derivative due to steric hindrance or other electronic effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
-
Detailed Protocols:
Protocol 1: Standard Boc Deprotection with TFA [2][4]
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) (0.1-0.2 M).
-
For sensitive substrates, cool the solution to 0 °C in an ice bath.[2]
-
Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][5]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To remove residual TFA, co-evaporate with a solvent like toluene or DCM 2-3 times.[2][4]
-
The product is typically isolated as the TFA salt. For the free amine, proceed with a basic workup.
Protocol 2: Boc Deprotection with 4M HCl in Dioxane [10][11][12]
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dioxane).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete in 30 minutes to 4 hours.[4][10]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
A precipitate of the hydrochloride salt may form. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4][13] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[4]
-
Issue 2: Formation of Unidentified Side Products
-
Symptoms: Appearance of new spots on TLC or unexpected peaks in LC-MS or NMR, indicating the formation of byproducts.
-
Causality: The primary cause is often the generation of the reactive tert-butyl cation, which can lead to tert-butylation of any nucleophilic sites.[8][14] With a bromopiperidine derivative, harsh conditions could also lead to elimination or other degradation pathways.
-
Troubleshooting & Optimization:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Acid | 25-50% TFA in DCM | Switch to 4M HCl in Dioxane | HCl is sometimes considered milder and can lead to cleaner reactions.[15] The resulting hydrochloride salt is often more crystalline. |
| Temperature | Room Temperature | Run reaction at 0 °C | Lowering the temperature can reduce the rate of side reactions more than the desired deprotection.[2] |
| Scavengers | None | Add scavengers (e.g., anisole, thioanisole, triethylsilane) | Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product.[6][7][16] |
-
Experimental Workflow for Milder Deprotection:
Caption: Workflow for deprotection with scavengers.
Issue 3: Potential Racemization of the Chiral Center
-
Symptoms: Loss of enantiomeric purity observed by chiral HPLC or polarimetry after deprotection.
-
Causality: While Boc deprotection itself doesn't inherently cause racemization at an adjacent stereocenter, prolonged exposure to harsh acidic conditions or elevated temperatures can create an environment where racemization becomes possible.[9]
-
Preventative Measures and Alternative Methods:
-
Strict Temperature Control: Always perform the deprotection at 0 °C and allow it to warm to room temperature only if necessary. Avoid any heating.[2]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic medium.[9]
-
Consider Milder, Non-Acidic Methods: If racemization remains a persistent issue, alternative deprotection methods that avoid strong acids should be considered.
-
| Method/Reagent | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | [1] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [1][17][18] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [1] |
-
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [17][18]
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equiv.) in methanol (approx. 0.2 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Note: This method is reported to be tolerant of various functional groups and avoids the harsh conditions of strong acids like TFA.[17] The mechanism is believed to be broader than simple in situ generation of HCl.[17]
-
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
-
Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
-
Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
-
Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. BenchChem.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
-
Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines. BenchChem.
-
Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Protecting group. Wikipedia.
-
Optimizing Boc deprotection conditions to prevent side reactions. BenchChem.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
-
Boc deprotection conditions tested. ResearchGate.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for (S)-tert-Butyl 3-bromopiperidine-1-carboxylate Cross-Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this valuable, saturated heterocyclic building block. The inherent challenges of coupling at an sp³-hybridized carbon center, such as slower oxidative addition and the potential for β-hydride elimination, necessitate careful selection of the catalytic system.[1]
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues and guide you toward successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound so challenging?
A1: The primary challenges stem from the substrate being a secondary alkyl bromide, which is an sp³-hybridized electrophile.[1] Key difficulties include:
-
Slower Oxidative Addition: Compared to their sp²-hybridized counterparts (e.g., aryl bromides), the oxidative addition of the C-Br bond to a low-valent metal center (like Pd(0) or Ni(0)) is kinetically less favorable.[1]
-
β-Hydride Elimination: Once the alkyl group is attached to the metal center, if there is a hydrogen atom on the carbon beta to the metal, it can be eliminated. This is a common and often rapid side reaction that leads to the formation of an undesired alkene and hydrodehalogenation of the starting material.[1]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring itself can sterically hinder the approach of the catalyst and the coupling partner.
Q2: Which types of cross-coupling reactions are most commonly and effectively performed with this substrate?
A2: The most suitable cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds with boronic acids or esters. This reaction has seen significant advances for sp³ electrophiles.[1]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines. This is a powerful method for accessing substituted piperidines.[2][3]
-
Negishi Coupling: For C-C bond formation with organozinc reagents, which can be particularly effective for creating sp³-sp³ or sp³-sp² linkages.[4]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, though this can be more challenging with saturated alkyl halides.[5][6]
Catalyst System Selection: A Workflow
Choosing the right catalyst system is paramount. The decision process involves selecting the metal, the ligand, the base, and the solvent. The following diagram outlines a logical workflow for this selection process.
Caption: A decision-making workflow for catalyst system selection.
Suzuki-Miyaura Coupling: C-C Bond Formation
Q3: What are the recommended starting catalysts and ligands for Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura couplings involving sp³ centers, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective. Nickel catalysts are also emerging as powerful alternatives, particularly for C(sp³)–C(sp³) couplings.[7]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[8] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosTrialkylphosphines: P(t-Bu)₃, PCy₃ | Bulky, electron-rich ligands promote the challenging oxidative addition step and facilitate reductive elimination.[1][9] They also help to suppress β-hydride elimination. |
| Base | K₃PO₄, Cs₂CO₃ | These inorganic bases are generally effective. The choice can depend on the boronic acid partner and solvent.[10] |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic solvents are standard. Sometimes aqueous mixtures are used, which can be beneficial with inorganic bases.[11] |
Q4: My Suzuki-Miyaura reaction is not working. What should I troubleshoot?
A4: A failed Suzuki coupling can be due to several factors. Here's a systematic troubleshooting guide:
Caption: A troubleshooting decision tree for Suzuki-Miyaura coupling.
Troubleshooting Steps:
-
Verify Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen).[12] Ensure your boronic acid is pure and dry.
-
Ensure Rigorous Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[13] Thoroughly degas your solvent and maintain a positive pressure of argon or nitrogen.
-
Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ fails, it is often not active enough for this type of substrate. Switch to a more robust system with a bulky, electron-rich ligand like XPhos or SPhos.[8][11] Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can improve reproducibility.[14]
-
Optimize the Base and Solvent: The base is crucial for the transmetalation step.[9] If using an inorganic base like K₃PO₄ in an anhydrous solvent, adding a small amount of water can sometimes be beneficial.[10]
-
Increase Temperature: While many modern catalysts work at room temperature for simple substrates, couplings with sp³ centers often require elevated temperatures (e.g., 80-110 °C).[8]
Buchwald-Hartwig Amination: C-N Bond Formation
Q5: What is the best catalyst system for coupling this compound with an amine?
A5: The Buchwald-Hartwig amination is highly effective for this transformation. The choice of ligand is critical and depends on the nature of the amine coupling partner.[3]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard and reliable palladium sources.[15] |
| Ligand | Buchwald Ligands: XPhos, RuPhos, BrettPhos | These sterically hindered, electron-rich biarylphosphine ligands are designed to facilitate C-N bond formation and are highly effective for coupling with secondary alkyl halides.[15][16] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice.[2][15] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are preferred to avoid catalyst inhibition.[16] |
Q6: I'm observing significant side products in my Buchwald-Hartwig reaction. What are they and how can I minimize them?
A6: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and β-hydride elimination.
Troubleshooting Side Reactions:
| Side Reaction | Cause | Solution |
| Hydrodehalogenation | The piperidine starting material is reduced, replacing the bromine with a hydrogen. | This can be caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are rigorously dry.[16] The choice of ligand can also influence this; screening different bulky ligands may be necessary. |
| β-Hydride Elimination | Elimination from the piperidine ring to form an enamine or related unsaturated species. | This is an inherent challenge with secondary alkyl halides.[1] Using a ligand that promotes rapid reductive elimination, such as the Buchwald biarylphosphine ligands, can help the desired C-N bond formation outcompete this side reaction.[15][16] Lowering the reaction temperature may also help, but could slow down the desired reaction. |
| Aryl Halide Homocoupling | Formation of a biaryl product (if an aryl amine is used). | This is more common with highly reactive aryl halides but can be minimized by optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and ensuring strict exclusion of oxygen.[16] |
Q7: My amine is sterically hindered. What adjustments should I make?
A7: Coupling sterically hindered amines can be challenging.
-
Ligand Choice: Use a more sterically demanding ligand, such as RuPhos or BrettPhos. These ligands create a more open coordination sphere around the palladium, which can accommodate bulky substrates.
-
Higher Temperatures: Increased thermal energy may be required to overcome the steric barrier.
-
Longer Reaction Times: The reaction may proceed more slowly, so extended reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS.[8]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.) and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
General Procedure for a Trial Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (3 cycles).[17]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the sealed tube to 100-110 °C with vigorous stirring.[17]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Correa, A., et al. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Weissman, S. A., & Anderson, N. G. (2015). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Organic Process Research & Development. [Link]
-
Zhang, P., et al. (2022). Recent Advances in C(sp3)–C(sp3) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts. Organometallics. [Link]
-
Catalexis. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed Central. [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
-
Maeda, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Fu, G. C., et al. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Haupt, A. (2024). Coupling Reactions Between sp3 and sp2 Carbon Centers. ResearchGate. [Link]
-
Macmillan, D. W. C., et al. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Macmillan Group. [Link]
-
Liu, P., et al. (2019). Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. National Institutes of Health. [Link]
-
Buchwald, S. L., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
ResearchGate. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Epimerization in (S)-tert-Butyl 3-bromopiperidine-1-carboxylate Reactions
Document ID: T-SPC-3BPC-0126
Version: 1.0
Last Updated: January 3, 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in their synthetic workflows. The primary focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of epimerization at the C3 position, a common challenge that can compromise the stereochemical integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a concern?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the case of this compound, this refers to the conversion of the desired (S)-enantiomer into the undesired (R)-enantiomer at the carbon atom bearing the bromine (C3). This loss of stereochemical purity is a significant issue because enantiomers can exhibit drastically different pharmacological, toxicological, and physiological properties. Maintaining enantiomeric excess (e.e.) is therefore critical for the synthesis of chirally pure active pharmaceutical ingredients (APIs).
Q2: Which reaction con[1][2]ditions are most likely to cause epimerization at the C3 position?
A2: Epimerization at the C3 position, which is alpha to the nitrogen atom, is most frequently observed under conditions that can facilitate the formation of an achiral intermediate, such as an iminium ion or an enamine. Key risk factors include:[3]
-
Basic Conditions: Both strong and sterically hindered bases can abstract the proton at C2, leading to an enamine intermediate. Even weaker bases can promote epimerization, especially at elevated temperatures.
-
Elevated Temperatur[1][3][4]es: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to epimerization, accelerating the rate of this undesirable side reaction.
-
Polar Aprotic Solve[3]nts: Solvents like DMF or DMSO can stabilize charged intermediates that may be precursors to epimerization.
-
Prolonged Reaction [1][4]Times: The longer the chiral substrate is exposed to epimerization-promoting conditions, the greater the potential for loss of stereochemical integrity.
Q3: How does the N-Boc protecting group influence the stability of the C3 stereocenter?
A3: The N-Boc (tert-Butoxycarbonyl) group plays a significant electronic role. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group of the Boc protector. This delocalization can facilitate the formation of an N-acyliminium ion intermediate under certain conditions, particularly in the presence of Lewis acids or upon departure of a leaving group at an adjacent position. This planar iminium ion can then be attacked by a nucleophile from either face, leading to a racemic or epimerized product. However, the steric bulk of the Boc group can also offer some degree of steric hindrance, which can sometimes be leveraged to control the stereochemical outcome of reactions.
Q4: Can I monitor the [5]enantiomeric excess (e.e.) of my reaction in real-time?
A4: While real-time monitoring is challenging, you can closely track the progress of your reaction and the potential for epimerization by taking aliquots at various time points. These aliquots can then be rapidly analyzed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This allows you to determ[6]ine the optimal reaction time to maximize yield while minimizing the loss of enantiomeric excess.
Troubleshooting Guide: Loss of Stereochemical Integrity
This section provides a structured approach to diagnosing and resolving issues of epimerization encountered during reactions with this compound.
Issue 1: Significant epimerization detected after a nucleophilic substitution reaction.
-
Potential Cause: The reaction conditions, particularly the choice of base and solvent, are promoting the formation of an achiral intermediate. The nucleophilic substitution may be proceeding through an elimination-addition pathway involving an enamine or an iminium ion intermediate, rather than a direct SN2 displacement.
-
Recommended Actions:
-
Base Selection: The choice of base is critical. Avoid strong, non-nucleophilic bases like LDA or LHMDS if possible. If a base is required to scavenge acid, opt for a weaker, sterically hindered base.
-
**Rationale:[2] A highly hindered base is less likely to abstract the sterically accessible C2 proton, which initiates the epimerization cascade. A weaker base is less likely to promote elimination.
-
-
Solvent Choice[4][7]: The polarity of the solvent can significantly influence the rate of epimerization by stabilizing charged intermediates.
-
**Rationale:[4] Non-polar or less polar solvents disfavor the formation of charged intermediates that are precursors to epimerization.
-
-
Temperature Co[1]ntrol: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Lowering the temperature reduces the kinetic energy of the system, slowing down the rate of epimerization, which often has a higher activation energy than the desired substitution reaction.
-
-
Reaction Time:[3] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to epimerizing conditions.
-
Data Presentation: Impact of Reaction Parameters on Epimerization
| Parameter | Condition A (High Epimerization) | Condition B (Minimized Epimerization) | Rationale for Improvement |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Increased steric hindrance reduces the likelihood of C2 proton abstraction. |
| Solvent | Dimethy[1][5]lformamide (DMF) | Dichloromethane (DCM) or Toluene | Less polar solvents destabilize charged intermediates, slowing the epimerization pathway. |
| Temperature | Roo[1]m Temperature (25°C) | 0°C to -20°C | Reduces the kinetic energy available for the epimerization side reaction. |
Mandatory Visual[3]ization: Epimerization Mechanism
The following diagram illustrates the proposed mechanism for base-mediated epimerization of this compound.
Caption: Base-mediated epimerization pathway.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Epimerization
This protocol provides a starting point for performing nucleophilic substitution reactions on this compound while actively minimizing the risk of epimerization.
-
Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate: Dissolve this compound (1.0 equivalent) in anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene).
-
Cooling: Cool the solution to the desired low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
Reagent Addition:
-
Add the nucleophile (1.1 to 1.5 equivalents) to the cooled solution.
-
If a base is necessary, slowly add a sterically hindered, weak base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (1.2 to 2.0 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water) at the low reaction temperature.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Mandatory Visualization: Troubleshooting Workflow
This flowchart outlines a logical sequence for troubleshooting epimerization issues.
Caption: A systematic approach to troubleshooting epimerization.
References
-
Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350. [Link]
-
Pan, Z. Y., Scheerens, H., Li, S. J., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]
- Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method.
-
ResearchGate. (2015). Preparation of enantiomeric pure NH-piperidine. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]
Sources
Technical Support Center: Analytical Methods for (S)-tert-Butyl 3-bromopiperidine-1-carboxylate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during the synthesis and purification of this critical chiral building block. Here, we will address specific issues in a practical question-and-answer format, explaining not just the "how" but also the "why" behind our recommended protocols.
Section 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs
High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring the progress and purity of reactions involving this compound. Its ability to separate the starting material from products, by-products, and enantiomeric impurities makes it an invaluable tool.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What is the most common cause of poor peak shape (tailing) for this compound?
A1: Peak tailing for this compound is frequently caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of silica-based reversed-phase columns. While the N-Boc group reduces the basicity of the nitrogen, it doesn't eliminate it entirely. To mitigate this, consider the following:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, like 0.1% diethylamine (DEA), to the mobile phase. The DEA will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.[1]
-
Low pH: Alternatively, using an acidic modifier like 0.1% trifluoroacetic acid (TFA) can protonate the piperidine nitrogen, which can also improve peak shape. However, be mindful of the stability of the Boc-group in acidic conditions over extended periods.[1][2]
-
Column Choice: Employing a column with end-capping or a hybrid particle technology can reduce the number of accessible silanol groups, thereby minimizing tailing.
Q2: My Boc-protecting group seems to be cleaving during analysis. How can I prevent this?
A2: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2] If you are observing a peak corresponding to 3-bromopiperidine, it is likely due to on-column degradation. Here are some preventative measures:
-
Avoid Strong Acids: If possible, avoid using strong acids like TFA in your mobile phase, especially if your fractions will be stored for a significant time before further processing. Consider using a weaker acid like acetic acid or formic acid.[2]
-
Temperature Control: Keep the column temperature controlled, as elevated temperatures can accelerate the acid-catalyzed hydrolysis of the Boc group. A temperature of 25-30°C is a good starting point.
-
Immediate Analysis/Neutralization: If you must use TFA for chromatographic reasons, analyze your samples promptly. If collecting fractions for further use, consider neutralizing the acid immediately after collection.
Q3: How do I separate the (S)- and (R)-enantiomers of tert-Butyl 3-bromopiperidine-1-carboxylate?
A3: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[1][3][4][5][6]
-
Column Screening: It is often necessary to screen a few different chiral columns to find the one that provides the best resolution for your specific analyte. Columns like Chiralpak® IA, IB, and IC are excellent starting points.
-
Mobile Phase Optimization: For chiral separations on polysaccharide-based columns, normal-phase chromatography (e.g., hexane/isopropanol) often provides better selectivity than reversed-phase. The ratio of the non-polar and polar solvents is a critical parameter to optimize for achieving baseline separation.[1]
Troubleshooting Guide: HPLC
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No peaks detected | 1. Injection issue. 2. No UV chromophore. | 1. Verify Injection: Ensure the autosampler is functioning correctly and the syringe is not clogged. 2. Check Detector Wavelength: The Boc-carbamate has a weak UV absorbance around 210-220 nm. Ensure your detector is set to an appropriate low wavelength. For better sensitivity, consider derivatization with a UV-active agent if the reaction chemistry allows.[1] |
| Split peaks | 1. Column contamination. 2. Sample solvent incompatible with mobile phase. | 1. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants.[7] 2. Solvent Matching: Dissolve your sample in the initial mobile phase composition whenever possible to avoid peak distortion. |
| Ghost peaks | 1. Contaminated mobile phase or system. 2. Carryover from previous injection. | 1. Blank Injection: Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are present. If so, prepare fresh mobile phase with high-purity solvents.[7] 2. Needle Wash: Optimize the autosampler's needle wash protocol with a solvent strong enough to fully dissolve your analyte. |
dot graph TD { A[Start: Poor HPLC Peak Shape] --> B{Peak Tailing?}; B -->|Yes| C{Check for Secondary Interactions}; C --> D[Add 0.1% DEA to Mobile Phase]; C --> E[Use End-Capped Column]; B -->|No| F{Split Peaks?}; F -->|Yes| G{Check for Contamination/Solvent Mismatch}; G --> H[Flush Column with Strong Solvent]; G --> I[Dissolve Sample in Mobile Phase]; F -->|No| J[Consult Further Troubleshooting];
} caption: Troubleshooting workflow for common HPLC peak shape issues.
Section 2: Gas Chromatography (GC) - Troubleshooting & FAQs
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, the analysis of this compound by GC can present some challenges.
Frequently Asked Questions (FAQs) - GC Analysis
Q1: Is this compound suitable for GC analysis?
A1: Direct GC analysis of this compound can be challenging due to its relatively high molecular weight and the presence of the polar Boc-protecting group, which can lead to thermal degradation in the hot injector port. You might observe the loss of the Boc group or the entire tert-butyl group.[8] For more robust and reproducible results, derivatization to a more volatile and thermally stable analogue may be necessary.
Q2: What are the expected fragmentation patterns in GC-MS for this compound?
A2: For N-Boc protected amines, the fragmentation in Electron Ionization (EI) Mass Spectrometry is quite characteristic. You can expect to see:
-
Loss of isobutylene: A neutral loss of 56 Da ([M-56]) is very common and often results from a McLafferty-like rearrangement.[8]
-
Loss of the tert-butyl group: A fragment at [M-57] corresponding to the loss of the tert-butyl radical.
-
Formation of the tert-butyl cation: A prominent peak at m/z 57 is characteristic of the tert-butyl group.[8]
-
Loss of the entire Boc group: A fragment corresponding to the piperidine ring after cleavage of the carbamate.
Q3: How can I avoid issues with the bromine atom during GC analysis?
A3: Halogenated compounds can sometimes interact with active sites in the GC system, leading to peak tailing or degradation. To minimize these effects:
-
Use a Deactivated Inlet Liner: An ultra-inert or deactivated liner is crucial to prevent catalytic degradation of your analyte.
-
Proper Column Choice: A low-polarity column, such as a 5% phenyl polysiloxane, is a good starting point for separating halogenated compounds.
-
Regular Maintenance: Ensure the GC system is well-maintained, with no leaks, and that the carrier gas is of high purity to prevent unwanted side reactions.
Troubleshooting Guide: GC
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Broad or tailing peaks | 1. Active sites in the system. 2. Column contamination. | 1. System Inertness: Check for and replace any non-deactivated components in the flow path (liner, ferrules, etc.). 2. Bake Out Column: Condition the column at a high temperature (within its specified limits) to remove contaminants. |
| No peak for the parent compound, but smaller fragments observed | 1. Thermal degradation in the injector. | 1. Lower Injector Temperature: Gradually decrease the injector temperature to find the lowest possible temperature that still allows for efficient vaporization without causing degradation. 2. Consider Derivatization: If thermal lability is a persistent issue, chemical derivatization to a more stable compound is recommended. |
| Poor reproducibility of peak areas | 1. Inconsistent injection volume. 2. Leaks in the system. | 1. Check Autosampler: Ensure the autosampler syringe is clean and functioning correctly. 2. Leak Check: Perform a leak check of the entire GC system, paying close attention to the injector and column fittings. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Monitoring Reactions
NMR spectroscopy is an excellent tool for monitoring reaction progress, identifying intermediates, and confirming the structure of the final product without the need for chromatography.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: Which signals are most useful for monitoring the consumption of this compound in a reaction?
A1: Several key signals in the ¹H NMR spectrum can be monitored:
-
The tert-Butyl Protons: The large singlet at approximately 1.4-1.5 ppm, corresponding to the nine protons of the Boc group, is an excellent indicator of the presence of the starting material.[9][10] Its disappearance signifies the consumption of the starting material.
-
The Proton on the Brominated Carbon: The proton at the C3 position (adjacent to the bromine) will have a characteristic chemical shift and multiplicity. Monitoring the disappearance of this signal is a direct measure of the reaction at that site.
Q2: Can NMR be used to determine the enantiomeric purity?
A2: Standard NMR spectroscopy cannot distinguish between enantiomers. However, you can determine enantiomeric excess (e.e.) by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct signals in the NMR spectrum.[11][12]
Q3: How can I use NMR to identify potential by-products?
A3: The appearance of new signals in the NMR spectrum that do not correspond to the expected product indicates the formation of by-products. By analyzing the chemical shifts, integration, and coupling patterns of these new signals, and with the aid of 2D NMR techniques like COSY and HSQC, the structures of these by-products can often be elucidated. For example, the appearance of a new signal in the olefinic region (5-6 ppm) could suggest an elimination reaction has occurred.
dot graph TD { A[Start: Reaction Monitoring] --> B{Choose Analytical Technique}; B -->|Real-time, Structural Info| C[NMR Spectroscopy]; C --> D[Monitor Disappearance of Starting Material Signals]; D --> E[e.g., Boc group singlet ~1.4 ppm]; C --> F[Identify New Signals for Products/By-products]; B -->|Separation & Quantification| G[HPLC/GC]; G --> H[Inject Reaction Aliquot]; H --> I[Quantify Peak Areas of Reactant and Product]; I --> J[Calculate % Conversion];
} caption: Decision workflow for selecting an analytical monitoring technique.
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Available at: [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. Available at: [Link]
-
Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). University of Ferrara. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Available at: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2016). ResearchGate. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Solved Mass spectral analysis of 1-(tert-butyl)piperidine. (2014). Chegg.com. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Available at: [Link]
-
Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting. (2017). VŠCHT. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005). PubMed. Available at: [Link]
-
1-BOC-3-Aminopiperidine. (n.d.). PubChem. Available at: [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2002). ResearchGate. Available at: [Link]
-
NMR correlations for tert-butyl 1-benzoyl-2,4-dioxooctahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (4). (n.d.). ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)- and (R)-tert-Butyl 3-bromopiperidine-1-carboxylate: Chiral Integrity in Pharmaceutical Synthesis
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, which is critical for molecular recognition at biological targets. When a stereocenter is introduced, as in the case of 3-substituted piperidines, the resulting enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][4] This guide provides a detailed comparison of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate and its (R)-enantiomer, two pivotal chiral building blocks for drug development professionals. We will explore their analytical differentiation, physicochemical properties, and stereospecific applications, providing the technical insights necessary for informed use in research and synthesis.
Part 1: Physicochemical and Spectroscopic Properties
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference lies in their interaction with plane-polarized light, a phenomenon known as optical activity. The (S)- and (R)-enantiomers of tert-Butyl 3-bromopiperidine-1-carboxylate will rotate plane-polarized light to an equal magnitude but in opposite directions.
Table 1: Key Physicochemical Properties
| Property | This compound | (R)-tert-Butyl 3-bromopiperidine-1-carboxylate |
| CAS Number | 1354017-20-1[5] | 1354000-03-5[6] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 264.16 g/mol [6] | 264.16 g/mol [6] |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Optical Rotation [α] | Specific rotation will be equal in magnitude but opposite in sign to the (R)-enantiomer. | Specific rotation will be equal in magnitude but opposite in sign to the (S)-enantiomer. |
Note: Specific optical rotation values must be determined experimentally under defined conditions (concentration, solvent, temperature, and wavelength) and can vary between batches.
Spectroscopic techniques like NMR and Mass Spectrometry will produce identical spectra for both enantiomers under standard achiral conditions. Differentiation requires the use of chiral environments, such as chiral shift reagents in NMR, or more commonly, chiral chromatography.
Part 2: Analytical Differentiation: The Central Role of Chiral Chromatography
Ensuring the enantiomeric purity of a chiral starting material is a critical quality control step in pharmaceutical development.[7] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for separating and quantifying enantiomers.[4][8][9]
The underlying principle of chiral chromatography is the differential interaction between the enantiomers and a chiral stationary phase (CSP).[4][8] These interactions form transient diastereomeric complexes with different energy levels, leading to different retention times and thus, separation.
Experimental Workflow for Enantiomeric Purity Assessment
The process of determining the enantiomeric excess (e.e.) of a sample involves a systematic workflow, from sample preparation to data analysis.
Caption: Workflow for Chiral Purity Analysis.
Protocol: Chiral HPLC Method for Enantiomeric Separation
This protocol provides a robust starting point for the separation of (S)- and (R)-tert-Butyl 3-bromopiperidine-1-carboxylate.
Rationale: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[10] A normal-phase mobile system (e.g., hexane/isopropanol) is chosen to maximize chiral recognition interactions on these types of columns. A small amount of an amine modifier like diethylamine (DEA) is often added to improve the peak shape of basic analytes by masking residual silanol groups on the silica support.[10]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1%. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the test sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject a solution of the racemic mixture (containing both (S) and (R) enantiomers). The system is suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (determined by injecting standards of the pure enantiomers, if available). Integrate the peak areas to calculate the enantiomeric excess.
Table 2: Representative Chromatographic Data
| Enantiomer | Retention Time (t R) | Peak Area | Resolution (Rs) |
| (S)-Enantiomer | ~ 8.5 min | Varies | \multirow{2}{*}{> 1.5} |
| (R)-Enantiomer | ~ 9.8 min | Varies |
Note: Absolute retention times may vary depending on the specific column, system, and mobile phase preparation.
Part 3: Stereospecificity in Synthetic Applications
The true value of separating (S)- and (R)-tert-Butyl 3-bromopiperidine-1-carboxylate lies in their use as chiral synthons. The absolute configuration at the C3 position dictates the stereochemistry of the final product, which is paramount for achieving the desired biological activity.
A prominent example involves a closely related precursor, (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate in the synthesis of Ibrutinib.[11][12] Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies.[11][13] The specific (S)-configuration is essential for the molecule to bind effectively to its target. Using the (R)-enantiomer would result in a different stereoisomer of the final drug, which would likely have significantly reduced or no therapeutic activity.
Caption: Impact of Stereochemistry on Drug Activity.
The bromine atom at the C3 position serves as a versatile handle for further chemical transformations. It can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) via Sɴ2 reactions. This reaction proceeds with inversion of configuration, meaning the (S)-bromo starting material will yield an (R)-substituted product, and vice versa. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis, allowing chemists to construct complex, enantiomerically pure molecules with high precision.
Conclusion
This compound and its (R)-enantiomer are not interchangeable commodities but distinct chemical entities with unique and critical roles in stereospecific synthesis. While identical in most physical respects, their opposite stereochemistry is the defining feature that determines their utility in creating chiral molecules with specific biological functions. The ability to analytically distinguish these enantiomers with high fidelity, primarily through chiral chromatography, is fundamental to quality control and successful drug development. For the researcher and drug development professional, the selection of the correct enantiomer is a critical first step in the synthetic pathway, directly impacting the stereochemical integrity and, ultimately, the therapeutic potential of the final drug candidate.
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Navigating the Synthesis of 3-Substituted Piperidines: A Comparative Guide to Electrophilic Intermediates
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The synthesis of these chiral structures with high enantiopurity is a critical challenge for drug development professionals. A widely utilized and commercially available building block for this purpose is (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. However, the savvy medicinal chemist knows that having a range of tools is essential for optimizing synthetic routes. This guide provides an in-depth comparison of this compound with its sulfonate-based alternatives, namely the corresponding tosylate and mesylate derivatives. We will delve into the synthesis of these key electrophiles, compare their reactivity in crucial bond-forming reactions with supporting experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Central Role of (S)-1-Boc-3-hydroxypiperidine: The Precursor to Key Electrophiles
The journey to these valuable 3-substituted piperidine electrophiles begins with a common precursor: (S)-1-Boc-3-hydroxypiperidine. This chiral alcohol is the branching point for the synthesis of the bromide, tosylate, and mesylate. Its availability and the efficiency of its conversion to these reactive intermediates are paramount to the overall synthetic strategy.
(S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] Several methods for its preparation have been reported, including chemical resolution of racemic 3-hydroxypiperidine and, more efficiently, asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases.[1][2] The enzymatic approach offers high enantioselectivity and milder reaction conditions, making it a preferred industrial method.
Figure 1: General scheme for the asymmetric synthesis of the key precursor, (S)-1-Boc-3-hydroxypiperidine.
The Electrophiles: A Head-to-Head Comparison
Once (S)-1-Boc-3-hydroxypiperidine is in hand, it can be readily converted to the desired electrophilic partner for nucleophilic substitution reactions. The choice of leaving group—bromide, tosylate, or mesylate—can significantly impact reaction efficiency, scope, and cost.
This compound
This commercially available reagent is a workhorse in many synthetic labs. The carbon-bromine bond is sufficiently labile for a range of nucleophiles to displace the bromide in an S(_N)2 fashion, leading to the desired 3-substituted piperidine with inversion of stereochemistry.
The Sulfonate Alternatives: Tosylate and Mesylate
(S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate are excellent alternatives to the bromo-derivative. Tosylates and mesylates are generally better leaving groups than bromides due to the ability of the sulfonate group to stabilize the developing negative charge. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, especially with less reactive nucleophiles.
Figure 2: Synthetic pathways from the common precursor to the bromide, tosylate, and mesylate electrophiles.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The true test of these reagents lies in their performance in key bond-forming reactions. Below, we compare their efficacy in N-alkylation and C-alkylation reactions, drawing upon data from various literature sources.
N-Alkylation: Formation of C-N Bonds
The alkylation of amines with these electrophilic piperidines is a common strategy for introducing the 3-piperidyl moiety.
| Electrophile | Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Illustrative) |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 12 | ~85 | General Procedure |
| (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate | 4-Aminophenol | K₂CO₃ | DMF | 60 | 6 | 92 | Patent CN105820168A[3] |
| (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | Various primary/secondary amines | Hünig's base | MeCN | RT | 24 | 80-95 | General Procedure[4] |
Table 1: Comparison of piperidine electrophiles in N-alkylation reactions.
From the compiled data, it is evident that the sulfonate esters often allow for milder reaction conditions and can provide higher yields in shorter reaction times compared to the bromide. The use of the mesylate with Hünig's base at room temperature highlights the enhanced reactivity of sulfonate leaving groups.
C-Alkylation: Formation of C-C Bonds
The formation of a carbon-carbon bond at the 3-position of the piperidine ring is another critical transformation, often achieved through the alkylation of enolates.
| Electrophile | Nucleophile (Enolate Source) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Illustrative) |
| This compound | Diethyl malonate | NaH | THF | Reflux | 16 | ~70-80 | General Procedure[5] |
| (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate | Ketone Enolate | LDA | THF | -78 to RT | 3 | ~85-95 | General Procedure[6] |
| (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | Ester Enolate | LDA | THF | -78 to RT | 2 | ~90 | General Procedure[6] |
Table 2: Comparison of piperidine electrophiles in C-alkylation reactions.
In C-alkylation reactions, the superior leaving group ability of tosylates and mesylates is also advantageous. These reagents can react efficiently at lower temperatures, which can be crucial for maintaining the stability of sensitive enolates and preventing side reactions.
Mechanistic Considerations: The S(_N)2 Pathway and Stereochemical Outcome
All three electrophiles—bromide, tosylate, and mesylate—are expected to react with nucleophiles via an S(_N)2 mechanism at the chiral C3 position of the piperidine ring. This mechanism involves a backside attack of the nucleophile, leading to an inversion of the stereocenter.
Figure 3: Generalized S(_N)2 mechanism illustrating the inversion of stereochemistry. (Note: Placeholder images used for chemical structures).
The clean inversion of configuration is a critical aspect of using these chiral building blocks, as it allows for the predictable synthesis of enantiomerically pure products. The choice of leaving group does not typically alter this stereochemical outcome, but it does influence the reaction rate and the conditions required to achieve the transformation efficiently.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental procedures for the synthesis of the sulfonate electrophiles and a representative nucleophilic substitution are provided below.
Protocol 1: Synthesis of (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
Materials:
-
(S)-1-Boc-3-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in pyridine (approx. 5 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate.
Protocol 2: Synthesis of (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
Materials:
-
(S)-1-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the desired mesylate, which can often be used without further purification.
Protocol 3: General Procedure for N-Alkylation with a Piperidine Electrophile
Materials:
-
(S)-tert-Butyl 3-(leaving group)piperidine-1-carboxylate (LG = Br, OTs, OMs) (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Hünig's base) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, MeCN)
Procedure:
-
To a stirred suspension of the base in the chosen solvent, add the amine nucleophile.
-
Add the piperidine electrophile to the mixture.
-
Heat the reaction mixture to the desired temperature (or stir at room temperature for mesylates/tosylates) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-substituted piperidine derivative.
Conclusion and Future Outlook
This compound remains a valuable and widely used building block for the synthesis of 3-substituted piperidines. However, for reactions that are sluggish or require forcing conditions, the corresponding tosylate and mesylate derivatives offer a clear advantage due to their enhanced reactivity. This increased reactivity can lead to higher yields, shorter reaction times, and milder conditions, which are all desirable attributes in a synthetic sequence, particularly in a drug development setting.
The choice of electrophile will ultimately depend on a careful consideration of factors including the nucleophilicity of the coupling partner, the desired reaction conditions, and cost. By understanding the relative merits of each of these reagents, researchers can make more informed decisions to streamline their synthetic efforts and accelerate the discovery of new therapeutic agents. The continued development of efficient and selective methods for the synthesis and application of such chiral building blocks will undoubtedly remain a key focus in the field of medicinal chemistry.
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Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). Reaction Chemistry & Engineering, 4(1), 135-142. [Link]
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Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
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An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2019). Molecules, 24(18), 3326. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2017). Molecules, 22(11), 1857. [Link]
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Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. University of Rochester. [Link]
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Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. (2020). Chemical Society Reviews, 49(16), 5851-5868. [Link]
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N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). Dalton Transactions. [Link]
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Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. (2017). The Journal of Organic Chemistry, 82(24), 13538-13546. [Link]
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Stereoselective nucleophilic substitution reaction at tertiary carbon centers. University of California, Irvine. [Link]
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tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. PubChem. [Link]
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tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem. [Link]
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(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate. PubChem. [Link]
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Alkylation of Enolates. YouTube. [Link]
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(51), 35835-35839. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
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Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]
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The Discovery of Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts. [Link]
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Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). Synthesis, 2007(20), 3201-3206. [Link]
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Scientific Reports, 9(1), 13358. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. (2017). The Journal of Organic Chemistry, 82(24), 13538-13546. [Link]
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An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005). Arkivoc, 2005(6), 187-195. [Link]
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tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o256. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic and Spectrometric Analysis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
For researchers and professionals in drug development, the structural and stereochemical integrity of chiral building blocks is paramount. (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a key intermediate whose purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing these primary techniques with other essential analytical alternatives.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination in organic chemistry. It provides unambiguous information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of identity and the detection of structural impurities. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Practice: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environment. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for this type of compound and its well-defined residual peak for calibration (δ ≈ 7.26 ppm).[1]
The most telling feature of a successful N-Boc protection is the prominent, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4-1.5 ppm.[1] The remaining signals from the piperidine ring protons are more complex due to conformational isomerism (chair-boat interconversion) and spin-spin coupling, often appearing as broad or overlapping multiplets.
Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| C(CH₃)₃ (Boc) | ~ 1.48 | Singlet (s) | 9H | Shielded, equivalent methyl protons of the tert-butyl group.[1][2] |
| Piperidine H-3 | ~ 4.2 - 4.5 | Multiplet (m) | 1H | Deshielded due to the electronegativity of the adjacent bromine atom. |
| Piperidine H-2, H-6 | ~ 3.0 - 4.1 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom of the carbamate are deshielded. |
| Piperidine H-4, H-5 | ~ 1.6 - 2.4 | Multiplet (m) | 4H | Aliphatic protons of the piperidine ring. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument.
Deep Dive: ¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. Key signals confirm the presence of the Boc protecting group and the substituted piperidine ring.
Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Boc) | ~ 154.5 | Carbonyl carbon of the carbamate group.[3] |
| C(CH₃)₃ (Boc) | ~ 80.0 | Quaternary carbon of the tert-butyl group, deshielded by oxygen.[3] |
| C(CH₃)₃ (CH₃) | ~ 28.3 | Equivalent methyl carbons of the tert-butyl group.[3] |
| Piperidine C-3 | ~ 50 - 55 | Carbon bearing the bromine atom, deshielded. |
| Piperidine C-2, C-6 | ~ 40 - 50 | Carbons adjacent to the nitrogen. |
| Piperidine C-4, C-5 | ~ 25 - 35 | Aliphatic carbons of the piperidine ring. |
Note: Chemical shifts are predictive and can vary.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures the acquisition of a high-quality spectrum for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of Chloroform-d (CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner. Place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform shimming on the magnetic field to achieve maximum homogeneity and optimal peak shape.[1]
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, 90° pulse, relaxation delay of 1-2 seconds).
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and apply a baseline correction.
-
Calibration and Analysis: Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ at 7.26 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.[1]
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR analysis of the title compound.
Part 2: Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.[4]
Expertise in Practice: Interpreting the ESI-MS Spectrum
The analysis is typically performed in positive ion mode, as the nitrogen atom in the piperidine ring can be readily protonated.
-
Molecular Ion: The molecular formula is C₁₀H₁₈BrNO₂. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the most critical diagnostic feature is a pair of peaks of almost equal intensity separated by 2 m/z units.
-
Protonated Molecule [M+H]⁺: Expected at m/z 280.06 and 282.06 .
-
Sodiated Adduct [M+Na]⁺: Often observed at m/z 302.04 and 304.04 .
-
-
Characteristic Fragmentation: Even with a soft ionization technique, some in-source fragmentation can occur, providing valuable structural clues. The N-Boc group is known to fragment in predictable ways.[5] While extensive fragmentation is avoided in ESI to preserve the molecular ion, tandem MS (MS/MS) experiments can be used to deliberately induce and analyze these fragments.
-
Loss of tert-butyl group: A common fragmentation pathway involves the loss of a tert-butyl cation or isobutylene (56 Da), leading to a fragment ion.
-
Loss of Boc group: The entire Boc group can be lost (100 Da).
-
Table 3: Expected Ions in ESI-MS (Positive Mode)
| m/z (⁷⁹Br / ⁸¹Br) | Assignment | Description |
| 280.06 / 282.06 | [M+H]⁺ | Protonated molecular ion. The primary indicator of molecular weight. |
| 302.04 / 304.04 | [M+Na]⁺ | Sodiated adduct, common in ESI-MS. |
| 224.00 / 226.00 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group. |
| 180.00 / 182.00 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da). |
Experimental Protocol: ESI-MS Analysis
This protocol is designed for accurate mass determination using ESI-MS.
-
Stock Solution Preparation: Dissolve the sample in a high-purity solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[6]
-
Working Solution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6] Formic acid is used to facilitate protonation.[6] Avoid non-volatile buffers like phosphates or TRIS.[4][7]
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[6]
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an HPLC system.
-
Instrument Settings: Set the instrument to positive ion ESI mode. Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal and maximize the intensity of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
Workflow Visualization: ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of the title compound.
Part 3: Comparison with Alternative Analytical Techniques
While NMR and MS are definitive for structural confirmation, a comprehensive analysis, particularly for a chiral pharmaceutical intermediate, requires techniques that can address stereochemical purity.
Table 4: Comparison of Key Analytical Techniques
| Technique | Information Obtained | Primary Application for this Compound | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity (C-H framework), chemical purity. | Structure Confirmation: Verifies the correct synthesis and identifies structural impurities. | Unambiguous structural data, non-destructive. | Low sensitivity, cannot inherently determine enantiomeric purity without chiral additives. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Identity Confirmation: Verifies molecular weight and provides fragmentation clues for structure. | High sensitivity, small sample requirement. | Provides limited structural information alone, cannot distinguish enantiomers. |
| Chiral HPLC | Enantiomeric Purity (ee%) , chemical purity. | Quality Control: Quantifies the undesired (R)-enantiomer.[8][9] | The "gold standard" for accurate enantiomer quantification.[10][11][12] | Requires method development, a specific chiral stationary phase is needed.[8] |
| X-ray Crystallography | Absolute Stereochemistry , 3D molecular structure. | Definitive Proof: Unambiguously determines the (S)-configuration. | Provides the absolute 3D structure.[11] | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
Alternative Techniques: A Deeper Look
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial technique for quality control of chiral compounds.[10][12] By using a chiral stationary phase (CSP), the (S) and (R) enantiomers interact differently with the column, leading to different retention times and thus separation. This allows for the precise quantification of the enantiomeric excess (ee), a critical parameter for regulatory submission.[13] For weakly UV-absorbing compounds like this one, derivatization may be necessary to enhance detection.[8]
-
X-ray Crystallography: This technique provides the absolute, unambiguous determination of stereochemistry.[11] If a suitable single crystal can be formed, the resulting three-dimensional structural model serves as the ultimate proof of the (S)-configuration. However, the difficulty in obtaining diffraction-quality crystals makes it a low-throughput method not suitable for routine analysis.
Conclusion
The analysis of this compound relies on a complementary suite of analytical techniques. NMR spectroscopy serves as the primary tool for confirming the molecular structure and assessing chemical purity by mapping the carbon-hydrogen framework. Mass spectrometry provides rapid and sensitive confirmation of the molecular weight and offers corroborating structural evidence through predictable fragmentation of the N-Boc group.
However, for a chiral building block destined for pharmaceutical use, these techniques alone are insufficient. The determination of enantiomeric purity is non-negotiable. Chiral HPLC stands as the indispensable method for quantifying the presence of the undesired (R)-enantiomer, ensuring that the stereochemical integrity of the material meets the stringent requirements of drug development. Together, this multi-technique approach provides a self-validating system that ensures the identity, purity, and stereochemical quality of this critical synthetic intermediate.
References
- Sample preparation for the ES/MS. University of Leeds.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Sample Preparation Protocol for ESI Accur
- Sample Preparation | School of Chemical Sciences. University of Illinois.
- 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- Mass Spectrometry Sample Preparation Guide.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
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- Contemporary Analysis of Chiral Molecules.
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- tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxyl
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. BenchChem.
- Chiral Drug Separ
- N-BOC protection of Ethylenediamine. Scholars Research Library.
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
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- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- tert-Butyl 4-bromopiperidine-1-carboxyl
- 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxyl
- How can I avoid the Boc-cleavage during Mass Analysis?.
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
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Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a cornerstone of modern medicinal chemistry. The piperidine scaffold, a prevalent motif in numerous natural products and pharmaceuticals, offers a versatile three-dimensional framework for engaging with a wide array of biological targets.[1] The introduction of chirality into this scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparative analysis of the biological activities of potent therapeutic agents synthesized from a key chiral intermediate: (S)-tert-Butyl 3-bromopiperidine-1-carboxylate.
While direct comparative studies of a broad spectrum of compounds synthesized from this specific bromo-precursor are not extensively documented in single publications, its synthetic versatility allows for its transformation into key intermediates for several classes of highly sought-after therapeutic agents. This guide will focus on three such classes: Poly(ADP-ribose) polymerase (PARP) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors, and C-C chemokine receptor type 5 (CCR5) antagonists. We will explore the synthesis, structure-activity relationships (SAR), and comparative biological performance of representative compounds in these classes, providing the necessary experimental context for their evaluation.
From a Versatile Precursor to Diverse Bioactive Scaffolds: Synthetic Pathways
This compound is a valuable starting material due to the reactivity of the bromine atom, which allows for a variety of synthetic transformations. The protected (Boc) nitrogen prevents unwanted side reactions, enabling selective functionalization at the 3-position. Key transformations include nucleophilic substitution to introduce amines or coupling reactions to form carbon-carbon bonds, providing access to a wide range of 3-substituted piperidine cores.
Figure 1: Synthetic pathways from this compound.
Comparative Analysis of Biological Activities
The (S)-3-substituted piperidine moiety is a key pharmacophoric element in a range of potent and selective inhibitors targeting diverse protein classes. Below, we compare the performance of representative compounds derived from this scaffold against their respective biological targets.
PARP Inhibitors: Targeting DNA Repair in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, inhibition of PARP leads to synthetic lethality and tumor cell death.
Niraparib (MK-4827) is a potent PARP-1/2 inhibitor that features a (S)-piperidin-3-yl group. This chiral moiety is critical for its high affinity and selectivity.
| Compound | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Proliferation CC50 (nM) (BRCA-1 mutant cells) |
| Niraparib (MK-4827) | [Image of Niraparib structure] | 3.8 | 2.1 | 10-100 |
Data compiled from Jones et al. (2009).[2][3]
The (S)-piperidine ring of Niraparib optimally positions the phenyl-indazole core within the PARP active site, maximizing interactions and leading to potent inhibition.[2][3] The development of such compounds underscores the importance of the chiral piperidine scaffold in achieving high-potency enzyme inhibition.
BTK Inhibitors: Modulating B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4]
Several potent and selective BTK inhibitors incorporate a chiral piperidine moiety. For instance, Branebrutinib and Tirabrutinib utilize (S)- and (R)-3-aminopiperidine derivatives, respectively, to achieve their inhibitory profiles.
| Compound | Structure | BTK IC50 (nM) | Selectivity Profile |
| Branebrutinib | [Image of Branebrutinib structure] | - | High selectivity over other kinases |
| Tirabrutinib | [Image of Tirabrutinib structure] | 6.8 | High selectivity, crosses blood-brain barrier |
Data compiled from a comprehensive review of small-molecule BTK inhibitors.[4]
The synthesis of Branebrutinib involves a Buchwald-Hartwig cross-coupling reaction with tert-butyl (S)-piperidin-3-ylcarbamate, a direct derivative of our starting material.[4] The stereochemistry at the 3-position of the piperidine ring is crucial for orienting the molecule within the BTK active site and achieving high potency and selectivity.
CCR5 Antagonists: Blocking HIV-1 Entry
C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells.[5] Antagonists of CCR5 block this interaction, thereby preventing viral entry and replication. The development of small-molecule CCR5 antagonists has provided a valuable therapeutic option for the treatment of HIV-1 infection.
The chiral piperidine scaffold is a key feature in many potent CCR5 antagonists. The basic nitrogen of the piperidine ring often forms a crucial salt-bridge interaction with a glutamate residue (Glu283) in the CCR5 binding pocket.
| Compound Class | Representative Structure | CCR5 Fusion IC50 (µM) | Anti-HIV-1 IC50 (µM) |
| Piperazine Derivatives | [Image of a representative piperazine-based CCR5 antagonist] | 6.29 | 0.44 |
| Piperidine-4-carboxamides | [Image of a representative piperidine-4-carboxamide CCR5 antagonist] | Sub-nanomolar to low micromolar | 0.59 nM (for compound 11f) |
Data compiled from Feng et al. (2012) and Imamura et al. (2005).[6][7]
The synthesis of these antagonists often involves the coupling of a chiral piperidine intermediate to a core scaffold. The stereochemistry and substitution pattern of the piperidine ring significantly influence the potency and pharmacokinetic properties of the resulting compounds.
Experimental Protocols
To facilitate the evaluation of novel compounds synthesized from this compound, we provide detailed protocols for key in vitro assays.
PARP Enzyme Activity Assay (Fluorometric)
This assay quantifies the activity of PARP-1 by measuring the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
PARP inhibitor test compounds
-
Fluorescent NAD+ detection reagent
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control.
-
Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA in PARP assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of β-NAD+ solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining NAD+ by adding the fluorescent detection reagent according to the manufacturer's instructions.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Figure 2: Workflow for a fluorometric PARP enzyme activity assay.
BTK Kinase Activity Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
BTK assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
BTK inhibitor test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in BTK assay buffer.
-
In a 384-well plate, add 1 µL of the test compound dilutions or vehicle control.
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
CCR5-Mediated Cell-Cell Fusion Assay
This assay measures the ability of a compound to block the interaction between the HIV-1 envelope protein gp120 and the CCR5 co-receptor.
Materials:
-
Effector cells expressing HIV-1 gp120 and a reporter gene (e.g., luciferase)
-
Target cells expressing CD4 and CCR5
-
CCR5 antagonist test compounds
-
Cell culture medium
-
96-well white plates
-
Luminometer
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the test compound dilutions or vehicle control to the target cells and pre-incubate for 1 hour at 37°C.
-
Add effector cells to the wells containing the target cells.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Calculate the percent inhibition of cell fusion and determine the IC50 values.
Conclusion
This compound stands as a highly valuable and versatile chiral building block in modern drug discovery. Its strategic use enables the synthesis of a diverse array of potent and selective therapeutic agents targeting critical biological pathways in cancer, immunology, and infectious diseases. The comparative analysis presented in this guide highlights the profound impact of the chiral (S)-3-substituted piperidine scaffold on the biological activity of PARP inhibitors, BTK inhibitors, and CCR5 antagonists. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can leverage this key intermediate to accelerate the development of next-generation therapeutics.
References
-
Imamura, S., Nishikawa, Y., Ichikawa, T., Hattori, T., Matsushita, Y., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]
-
Feng, D. Z., Song, Y. L., Jiang, X. H., Chen, L., & Long, Y. Q. (2012). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PloS one, 7(6), e38287. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. [Link]
-
A comprehensive review of small-molecule inhibitors targeting Bruton tyrosine kinase: Synthetic approaches and clinical applications. (2023). Molecules, 28(24), 8003. [Link]
- Duan, W., et al. (2014). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. European journal of medicinal chemistry, 86, 525-538.
-
Singh, U. P., & Kumar, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4970. [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. [Link]
-
ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]
-
A comprehensive review of small-molecule inhibitors targeting Bruton tyrosine kinase: Synthetic approaches and clinical applications. (2023). Molecules, 28(24), 8003. [Link]
-
Feng, D. Z., Song, Y. L., Jiang, X. H., Chen, L., & Long, Y. Q. (2012). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS ONE, 7(6), e38287. [Link]
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Tan, Q., et al. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current medicinal chemistry, 20(38), 4747-4761. [Link]
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A Comparative Cost Analysis of Synthetic Routes to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The stereochemistry at the C3 position of the piperidine ring is often crucial for biological activity, making enantiomerically pure forms of this intermediate highly sought after. Consequently, the development of efficient and cost-effective synthetic routes is of significant interest to researchers and professionals in drug development. This guide provides a comparative cost-analysis of different synthetic strategies to obtain this key intermediate, focusing on the synthesis of its direct precursor, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, followed by its conversion to the target bromo-derivative.
Key Synthetic Strategies
The main approaches to synthesize this compound can be broadly categorized based on the method used to introduce the chirality:
-
Classical Chemical Resolution: This traditional approach involves the synthesis of a racemic mixture of 3-hydroxypiperidine, followed by resolution with a chiral resolving agent, N-protection, and subsequent bromination.
-
Chemo-enzymatic Synthesis: This modern approach utilizes an enzyme, typically a ketoreductase, for the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, to directly yield the desired (S)-enantiomer of the protected alcohol.
-
Asymmetric Synthesis from Pyridine: This strategy involves the construction of the chiral piperidine ring from readily available pyridine derivatives through multi-step chemical transformations.
This guide will delve into the specifics of each route, providing experimental protocols, workflow diagrams, and a comparative analysis of their cost-effectiveness.
Route 1: Classical Chemical Resolution
This route begins with the synthesis of racemic 3-hydroxypiperidine, which is then resolved to isolate the (S)-enantiomer. The resolved amine is then protected with a Boc group, followed by bromination of the hydroxyl group.
Experimental Protocol
Step 1: Synthesis of Racemic 3-Hydroxypiperidine
A common method for the synthesis of 3-hydroxypiperidine is the hydrogenation of 3-hydroxypyridine.[1]
-
To a solution of 3-hydroxypyridine in an appropriate solvent (e.g., water or ethanol), add a hydrogenation catalyst (e.g., 5% Rh/C).[1]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 4-6 MPa) and heat to 80-100 °C.[1]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain racemic 3-hydroxypiperidine.
Step 2: Resolution of (±)-3-Hydroxypiperidine
The racemic mixture is resolved using a chiral acid, such as D-pyroglutamic acid.[1]
-
Dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid in a suitable solvent (e.g., 95% ethanol) and heat to reflux.[1]
-
Cool the solution to allow for the crystallization of the (S)-3-hydroxypiperidine D-pyroglutamate salt.
-
Isolate the salt by filtration.
-
Treat the salt with a base to liberate the free (S)-3-hydroxypiperidine.
Step 3: N-Boc Protection of (S)-3-Hydroxypiperidine
-
Dissolve (S)-3-hydroxypiperidine in a suitable solvent (e.g., a mixture of water and an organic solvent like dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate) and stir at room temperature.
-
After the reaction is complete, extract the product into the organic layer, dry, and concentrate to obtain (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
Step 4: Bromination of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
A standard method for converting a secondary alcohol to a bromide is using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).
-
Dissolve (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a solution of PBr₃ or a mixture of CBr₄ and PPh₃.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield this compound.
Workflow Diagram
Caption: Workflow for the synthesis via chemical resolution.
Cost-Analysis
-
Advantages:
-
Utilizes relatively inexpensive starting materials like 3-hydroxypyridine.
-
The resolution agent, D-pyroglutamic acid, is recoverable.[1]
-
-
Disadvantages:
-
The resolution step is inherently inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.
-
Multiple steps (hydrogenation, resolution, protection, bromination) lead to a lower overall yield and increased labor costs.
-
The use of high-pressure hydrogenation may require specialized equipment.
-
Route 2: Chemo-enzymatic Synthesis
This approach employs a biocatalyst to achieve high enantioselectivity in a single step, starting from a readily available prochiral ketone.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-piperidone
-
This starting material can be synthesized by the oxidation of N-Boc-3-hydroxypiperidine (racemic or enantiomerically enriched). A common method is Swern oxidation or using other oxidizing agents like Dess-Martin periodinane.
Step 2: Asymmetric Reduction of N-Boc-3-piperidone
-
In a buffered aqueous solution, combine N-Boc-3-piperidone, a ketoreductase (KRED) enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NADPH recycling).[2][3]
-
Maintain the pH and temperature at the optimal conditions for the specific enzyme used (e.g., pH 7.5, 30 °C).[2]
-
Stir the reaction until complete conversion is observed (typically monitored by HPLC).
-
Extract the product, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, with an organic solvent. The high enantiomeric excess (>99% ee) often means no further chiral purification is needed.[2]
Step 3: Bromination of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
This step is identical to Step 4 in Route 1.
Workflow Diagram
Caption: Workflow for the chemo-enzymatic synthesis.
Cost-Analysis
-
Advantages:
-
High enantioselectivity (>99% ee) in a single step, eliminating the need for resolution.[2]
-
Milder reaction conditions (aqueous buffer, near-neutral pH, moderate temperatures).[2]
-
Potentially higher overall yield due to fewer steps and no theoretical yield limit of 50%.
-
Environmentally friendly ("green chemistry") approach.
-
-
Disadvantages:
-
The initial cost of the enzyme (ketoreductase) and cofactors can be high. However, the enzyme can often be reused, and the overall process can be cost-effective at scale.
-
Requires expertise in biocatalysis and may necessitate screening for the optimal enzyme.
-
Route 3: Asymmetric Synthesis from Pyridine Derivatives
This elegant approach builds the chiral piperidine ring from simple, achiral starting materials using asymmetric catalysis.
Experimental Protocol
This is a more complex, multi-step synthesis. A representative example involves the rhodium-catalyzed asymmetric reductive Heck reaction.[4][5]
Step 1: Partial Reduction of Pyridine
-
Pyridine is partially reduced to a dihydropyridine derivative, for example, by treatment with phenyl chloroformate and sodium borohydride to form phenyl pyridine-1(2H)-carboxylate.[4]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
The dihydropyridine derivative is coupled with a boronic acid in the presence of a chiral rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand).[4][5] This step introduces the desired stereocenter with high enantioselectivity.
Step 3: Reduction of the Tetrahydropyridine
-
The resulting 3-substituted tetrahydropyridine is then fully reduced to the corresponding piperidine derivative, for instance, through catalytic hydrogenation.
Step 4: Functional Group Manipulations
-
Further steps may be required to install the hydroxyl group and the N-Boc protecting group, depending on the specific boronic acid and reaction conditions used.
Step 5: Bromination
This step is identical to Step 4 in Route 1.
Workflow Diagram
Caption: Generalized workflow for asymmetric synthesis from pyridine.
Cost-Analysis
-
Advantages:
-
Starts from inexpensive and abundant pyridine.
-
Offers high enantioselectivity.
-
Avoids classical resolution.
-
-
Disadvantages:
-
Typically involves multiple synthetic steps, which can lower the overall yield and increase labor costs.
-
The use of expensive and potentially air-sensitive rhodium catalysts and chiral ligands is a major cost driver.
-
The synthesis of the specific dihydropyridine precursor adds to the step count.
-
Comparative Summary
| Feature | Route 1: Chemical Resolution | Route 2: Chemo-enzymatic | Route 3: Asymmetric Synthesis |
| Starting Materials Cost | Low to Moderate | Moderate | Low (Pyridine) |
| Catalyst/Reagent Cost | Low (Resolution agent is recoverable) | High (Enzyme, Cofactors) | Very High (Rhodium catalyst, Chiral ligand) |
| Number of Steps | High | Low | Very High |
| Theoretical Max. Yield | 50% (for resolution step) | ~100% | ~100% |
| Enantioselectivity | Dependent on resolution efficiency | Excellent (>99% ee) | Excellent (>99% ee) |
| Process Complexity | Moderate (High pressure hydrogenation) | Low (Aqueous, mild conditions) | High (Air-sensitive reagents) |
| Scalability | Moderate | High | Moderate to Low |
| Environmental Impact | Moderate | Low ("Green") | High (Metal waste, solvents) |
Conclusion
For the synthesis of This compound , the chemo-enzymatic route (Route 2) emerges as a highly competitive and often superior strategy from a cost-analysis perspective, particularly for industrial-scale production. While the initial investment in the enzyme may seem high, the benefits of high enantioselectivity, fewer steps, milder reaction conditions, and higher overall yields often lead to a more economical and sustainable process in the long run.
The classical chemical resolution (Route 1) remains a viable option, especially for smaller-scale synthesis where the setup for biocatalysis may not be readily available. Its reliance on cheaper starting materials is attractive, but the inherent 50% yield loss during resolution is a significant drawback.
The asymmetric synthesis from pyridine (Route 3) , while mechanistically elegant and capable of producing high enantiopurity, is generally the most expensive due to the multi-step nature and the high cost of the transition metal catalysts and chiral ligands. This route is more likely to be employed in the early stages of drug discovery for accessing diverse analogs rather than for the large-scale, cost-driven synthesis of a specific intermediate.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of production, available equipment and expertise, and the target cost of the final product. However, the trend in modern pharmaceutical manufacturing leans towards greener and more efficient processes, positioning the chemo-enzymatic approach as the most promising for the cost-effective synthesis of this compound.
References
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- Grogan, G., & Turner, N. J. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 141(42), 16833-16838.
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
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Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 567-581. Available at: [Link]
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Li, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1719. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-Bromopiperidine and 4-Bromopiperidine Carboxylates
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its prevalence drives a continuous need for synthetic methodologies that allow for precise functionalization of the piperidine ring. Halogenated piperidines, such as the 3-bromo and 4-bromo isomers, are particularly valuable as versatile intermediates. However, their utility is dictated by their reactivity, which can differ dramatically based on the seemingly minor change in the bromine atom's position.
This guide provides an in-depth comparison of the reactivity of N-acylated 3-bromopiperidine and 4-bromopiperidine carboxylates, with a focus on intramolecular cyclization reactions. We will explore the underlying mechanistic principles, supported by conformational analysis and kinetic data, that govern their distinct chemical behaviors. This analysis is critical for researchers, scientists, and drug development professionals seeking to leverage these building blocks in the synthesis of complex nitrogen-containing molecules.
Structural and Conformational Analysis: The Root of Divergent Reactivity
The reactivity of a cyclic molecule is intrinsically linked to its three-dimensional structure. For piperidine derivatives, this means considering the stable chair conformations and the orientation of substituents as either axial or equatorial.
-
4-Bromopiperidine: In its N-acylated (e.g., N-Boc) form, the bromine atom at the C4 position strongly prefers an equatorial orientation to minimize steric hindrance, a conformational preference similar to that observed in analogous cyclohexanes.[1]
-
3-Bromopiperidine: The situation for the 3-bromo isomer is more complex. While the equatorial conformation is generally favored, the energy difference between the axial and equatorial conformers is smaller. The presence of N-substituents and solvent effects can further influence this equilibrium.[2]
Comparative Reactivity: Intramolecular Cyclization
The most striking difference between these two isomers emerges during base-mediated intramolecular cyclization. This reaction, an intramolecular N-alkylation, is a powerful tool for constructing bicyclic scaffolds.
3-Bromopiperidine Carboxylates: A Case of Anchimeric Assistance
When an N-acylated 3-bromopiperidine is treated with a base, it undergoes a rapid intramolecular cyclization. The rate of this reaction is significantly accelerated compared to what would be expected for a simple intermolecular SN2 reaction. This rate enhancement is a hallmark of anchimeric assistance, or NGP.[3][4][5][6]
The mechanism proceeds in two steps:
-
The piperidine nitrogen, acting as an internal nucleophile, attacks the carbon bearing the bromine atom in a backside fashion. This is geometrically feasible only from the axial conformation. This step results in the displacement of the bromide ion and the formation of a highly strained, electrophilic bicyclic aziridinium ion (a 1-azabicyclo[3.1.0]hexane system).[7][8][9][10]
-
This reactive intermediate is then readily attacked by an external nucleophile. The ring-opening can occur at either of the two bridgehead carbons, leading to substituted piperidine products.[11][12][13][14]
This NGP pathway lowers the overall activation energy of the reaction, leading to a dramatic increase in the reaction rate.
4-Bromopiperidine Carboxylates: A Kinetically Disfavored Pathway
In contrast, N-acylated 4-bromopiperidine cyclizes much more slowly under similar conditions. For the nitrogen to displace the bromide via an intramolecular SN2 reaction, it would need to form a highly strained 1-azabicyclo[2.2.1]heptane system through a bridged transition state.[15][16] The geometric constraints and associated ring strain of this transition state make the reaction kinetically disfavored compared to the pathway available to the 3-bromo isomer. Consequently, intermolecular reactions or other decomposition pathways may become competitive.
The diagram below illustrates the divergent mechanistic pathways.
Experimental Validation: A Comparative Kinetic Study
To quantify the difference in reactivity, a comparative kinetic study can be performed. The experiment would involve monitoring the disappearance of the starting materials under identical basic conditions.
Experimental Workflow
The overall workflow for this comparative analysis is outlined below.
Protocol 1: Synthesis of N-Boc Protected Bromopiperidines
This protocol describes the standard procedure for protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Setup: To a round-bottom flask charged with 3-bromopiperidine hydrobromide (1.0 eq) in dichloromethane (DCM, ~0.5 M), add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) at 0 °C.
-
Stirring: Allow the mixture to stir for 30 minutes at 0 °C.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 18 hours).[17]
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-bromopiperidine.
-
Repeat: Repeat the procedure identically using 4-bromopiperidine hydrobromide as the starting material.
Note: This is a general procedure; specific conditions may vary. Refer to established protocols for detailed guidance.[18]
Protocol 2: Kinetic Analysis of Intramolecular Cyclization
-
Preparation: In separate, identical reaction vessels, dissolve N-Boc-3-bromopiperidine (1.0 eq) and N-Boc-4-bromopiperidine (1.0 eq) in anhydrous acetonitrile (~0.1 M).
-
Initiation: To each vessel, add potassium carbonate (K₂CO₃, 3.0 eq) and an internal standard (e.g., naphthalene). Place the vessels in a pre-heated oil bath at 60 °C and begin vigorous stirring. This marks t=0.
-
Sampling: At regular time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a vial containing a solution of 1% formic acid in acetonitrile/water to stop the reaction.
-
Analysis: Analyze the quenched aliquots by LC-MS. Monitor the disappearance of the starting material peak area relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the starting material concentration (ln[SM]) versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Data Summary and Expected Outcomes
The results from the kinetic experiment are expected to show a profound difference in the rate of reaction for the two isomers.
| Parameter | N-Boc-3-bromopiperidine | N-Boc-4-bromopiperidine | Rationale |
| Relative Rate (k_rel) | ~100 - 1000 | 1 | Anchimeric assistance via an aziridinium ion intermediate significantly accelerates the reaction.[4] |
| Primary Product | Substituted piperidine (via ring-opening of the bicyclic intermediate) | Unreacted starting material or intermolecular side products | The 3-bromo isomer rapidly forms a reactive intermediate, while the 4-bromo isomer's cyclization is slow. |
| Key Intermediate | Bicyclic Aziridinium Ion | None (direct attack) | The geometry of the 3-bromo isomer allows for effective neighboring group participation.[9][10] |
Conclusion and Practical Implications for Synthesis
The reactivity of N-acylated bromopiperidines is fundamentally governed by the position of the bromine substituent.
-
3-Bromopiperidine carboxylates are prone to rapid intramolecular cyclization. Scientists must be aware of this inherent reactivity, as it can lead to unintended bicyclic products under basic or even neutral conditions. However, this reactivity can be strategically exploited for the synthesis of 1-azabicyclo[3.1.0]hexane derivatives and other complex scaffolds.[19][20][21]
-
4-Bromopiperidine carboxylates are significantly more stable towards intramolecular cyclization. This makes them ideal substrates for reactions where the C-Br bond is intended to react with an external nucleophile or in transition-metal-catalyzed cross-coupling reactions, without the complication of intramolecular side reactions.
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A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. (2009). Chemical & Pharmaceutical Bulletin. [Link]
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Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane. J-Stage. [Link]
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Synthetic Applications of Aziridinium Ions. (2021). Molecules. [Link]
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Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. ResearchGate. [Link]
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Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (2018). Journal of Visualized Experiments. [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health (NIH). [Link]
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SYNTHESIS OF 1-AZABICYCLO[3.1.0]HEXANE SYSTEMS. Ohio State University Knowledge Bank. [Link]
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Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Longdom Publishing. [Link]
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Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry. [Link]
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Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2021). European Journal of Organic Chemistry. [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Mugberia Gangadhar Mahavidyalaya. [Link]
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Neighboring Group Participation. (2023). Chemistry LibreTexts. [Link]
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Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2019). Angewandte Chemie International Edition. [Link]
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Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. OUCI. [Link]
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Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. University of South Florida Scholar Commons. [Link]
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Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. [Link]
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Dehydrogenative cyclization of N-acyl dipeptide esters for the synthesis of imidazolidin-4-ones. RSC Publishing. [Link]
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ChemInform Abstract: Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide. ResearchGate. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
Executive Summary
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical integrity is paramount, as the biological activity and safety profile of a final active pharmaceutical ingredient (API) are intrinsically linked to its three-dimensional structure. The human body is a chiral environment, often interacting differently with each enantiomer of a drug, which can lead to variations in efficacy, toxicity, and metabolism.[1][2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and quantification of enantiomeric purity for chiral drug substances.[4][5][6]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific developmental stage, from high-throughput screening to final quality control (QC) release testing.
The Analytical Imperative: Why Enantiomeric Purity Matters
The seemingly minor difference between two enantiomers—mirror images of the same molecule—can have profound pharmacological consequences. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[7][8] Therefore, controlling the stereoisomeric composition of a drug is a critical quality attribute.[2] The ICH Q6A guidelines specifically state that for chiral drug substances developed as a single enantiomer, the control of the other enantiomer should be considered in the same manner as other impurities.[6][9]
This compound lacks a strong UV chromophore, presenting a detection challenge for standard HPLC-UV systems. Furthermore, its enantiomers possess identical physical properties in an achiral environment, necessitating specialized chiral recognition mechanisms for their separation. This guide addresses these challenges head-on, comparing methods that offer both the necessary selectivity and sensitivity.
Caption: General workflow for chiral purity method development and application.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[10][11] Separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated or immobilized on a silica support) are exceptionally versatile and effective for a broad range of chiral compounds.[12] The helical structure of the polysaccharide creates chiral grooves where enantiomers can interact via hydrogen bonds, dipole-dipole interactions, and steric hindrance, enabling separation.
-
Detection: Due to the lack of a native chromophore, detection can be challenging. While UV detection at low wavelengths (200-210 nm) is possible, it often suffers from low sensitivity and mobile phase interference. A more robust approach is to use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed, though this adds complexity.[13] For the highest sensitivity and specificity, Mass Spectrometry (MS) is the detector of choice.
Experimental Protocol: Chiral HPLC-CAD/MS
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a CAD or single quadrupole MS detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: n-Hexane or Heptane
-
B: Isopropanol (IPA)
-
Isocratic elution: 90:10 (A:B). Rationale: A non-polar mobile phase enhances the chiral recognition interactions on polysaccharide CSPs.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Temperature can affect the conformation of the CSP and the kinetics of interaction. Maintaining a constant temperature ensures reproducibility.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability Test (SST): Prepare a sample of the racemic mixture. The resolution between the (S) and (R) enantiomer peaks must be ≥ 1.5.
-
Quantification: Calculate the enantiomeric excess (% ee) using the area percentages of the two peaks: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[11][14] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity. This allows for much faster separations and significantly reduces organic solvent consumption.[14]
Causality Behind Experimental Choices:
-
Mobile Phase: Supercritical CO2 is non-polar. Small amounts of polar organic modifiers (co-solvents) like methanol or ethanol are added to adjust eluent strength and improve peak shape. The low viscosity allows for 3-5 times faster flow rates than HPLC without generating excessive backpressure.[12]
-
Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, making method transfer between the two techniques feasible.[12][14]
-
Detection: SFC is highly compatible with MS detection because the CO2 evaporates upon depressurization, leading to efficient analyte ionization.[12]
Experimental Protocol: Chiral SFC-MS
-
Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back pressure regulator, and a single quadrupole MS detector.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
Isocratic elution: 85:15 (A:B). Rationale: Methanol is a common modifier that provides good solubility and interaction with the CSP.
-
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar. Rationale: This pressure ensures the CO2 remains in its supercritical state throughout the system.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
System Suitability Test (SST): Inject a racemic standard. The resolution between enantiomer peaks must be ≥ 1.5.
-
Quantification: Calculate % ee based on peak areas from the MS chromatogram.
Chiral Gas Chromatography (GC): The Volatility-Dependent Method
Chiral GC is a highly efficient technique for separating volatile and thermally stable compounds.[15] The key challenge for analyzing this compound is its relatively low volatility. This often necessitates a chemical derivatization step to convert the analyte into a more volatile form.[16]
Causality Behind Experimental Choices:
-
Derivatization: The Boc-protecting group can be thermally labile. A common strategy involves removing the Boc group and derivatizing the resulting secondary amine (3-bromopiperidine) with a reagent like trifluoroacetic anhydride (TFAA) to create a volatile and thermally stable trifluoroacetyl derivative. This process, however, adds steps and potential sources of error.
-
Column: Chiral GC columns typically consist of a fused silica capillary with a stationary phase containing a chiral selector, most commonly a cyclodextrin derivative.[15][16] The cone-shaped structure of cyclodextrins provides a chiral environment for inclusion-complexation, leading to enantioseparation.
Experimental Protocol: Chiral GC-FID (Post-Derivatization)
-
Derivatization:
-
a. Treat the sample with trifluoroacetic acid (TFA) to remove the Boc group.
-
b. Neutralize and extract the resulting 3-bromopiperidine.
-
c. React the free amine with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative.
-
d. Dissolve the final derivative in a suitable solvent like ethyl acetate.
-
-
Instrumentation: GC system with a split/splitless injector, Flame Ionization Detector (FID), and a suitable capillary column.
-
Column: Rt-βDEXcst (Fused silica capillary coated with derivatized beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min. Rationale: A temperature gradient is often required in GC to elute compounds with optimal peak shape and resolution.
-
Injection: 1 µL with a split ratio of 25:1.
-
System Suitability Test (SST): A derivatized racemic standard must show a baseline resolution (R ≥ 1.5) between the enantiomer peaks.
-
Quantification: Calculate % ee from the FID peak areas.
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as throughput, sensitivity, and regulatory acceptance.
Caption: Key decision factors for selecting an analytical method.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential interaction with a solid chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP in a supercritical fluid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |
| Analysis Time | 15-30 minutes | 3-10 minutes | 10-20 minutes (plus derivatization time) |
| Resolution | Excellent | Very Good to Excellent | Excellent |
| Solvent Usage | High (e.g., Hexane, IPA) | Very Low (Mainly CO2, small % modifier) | Low (for sample prep) |
| Sample Prep | Simple dissolution | Simple dissolution | Complex (Multi-step derivatization) |
| Detector Comp. | Universal (CAD, ELSD), MS | Excellent for MS | Universal (FID), MS |
| Best For... | QC labs, method robustness, complex mixtures. | High-throughput screening, preparative separation, "green" initiatives. | Volatile impurities, high-resolution needs where derivatization is acceptable. |
Conclusion and Recommendations
For the routine, high-confidence enantiomeric purity analysis of this compound, Chiral SFC-MS stands out as the superior technique. Its combination of high speed, low solvent consumption, and excellent compatibility with mass spectrometry provides a highly efficient and sensitive workflow suitable for both process development and quality control environments.[11][14]
Chiral HPLC-CAD/MS remains a robust and reliable alternative. It is the most well-established technique and may be preferred in laboratories where SFC instrumentation is not available or for direct comparison with historical data. Its longer run times and higher solvent costs are the primary drawbacks.
Chiral GC is the least favorable option for this specific analyte due to the necessity of a complex and potentially error-prone derivatization step. While it can offer excellent resolution, the added complexity of sample preparation makes it unsuitable for high-throughput applications and introduces risks to method robustness that are critical in a regulated pharmaceutical setting.
Ultimately, the selection of a method must be guided by a thorough validation process according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose—guaranteeing the stereochemical purity of this vital pharmaceutical intermediate.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Google Cloud.
- Biological significance of the enantiomeric purity of drugs. PubMed.
- The importance of chirality in API development. Veranova.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
- Development of New Stereoisomeric Drugs. (1992). FDA.
- ICH Q6A Guideline. IKEV.
- FDA issues flexible policy on chiral drugs.
- Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA.
- ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH.
- Development and Manufacture of Drug Substances (Q11). (2012). ICH.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- Decision Tree #1: Establishing Acceptance Criterion for a Specified Impurity in a New Drug Substance. ICH.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
- Quality Control and Purity Assessment of tert-butyl 3-bromo-4-oxopiperidine-1-carboxyl
- A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Contemporary Analysis of Chiral Molecules. (2016).
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. (2025).
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The Synthetic Alchemist's Choice: A Comparative Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate and its Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs. The introduction of chirality into this six-membered ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties. Among the arsenal of chiral building blocks available to the synthetic chemist, (S)-tert-butyl 3-bromopiperidine-1-carboxylate has emerged as a versatile and highly valuable synthon. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against alternative synthetic strategies and reagents, supported by experimental data and detailed protocols.
The Strategic Advantage of a Pre-functionalized Chiral Piperidine
The utility of this compound lies in its trifecta of key structural features: a stereodefined center at the 3-position, a reactive bromide leaving group, and a Boc-protected nitrogen. This combination allows for the direct and stereocontrolled introduction of the chiral piperidine moiety into a target molecule via nucleophilic substitution, streamlining complex synthetic routes.
Comparison with Alternative Approaches
While other methods for synthesizing chiral 3-substituted piperidines exist, such as the asymmetric reduction of N-Boc-3-piperidone or multi-step sequences from chiral pool starting materials like L-glutamic acid, the use of a pre-functionalized building block like this compound offers distinct advantages in terms of convergency and efficiency.
| Feature | This compound | Asymmetric Reduction of N-Boc-3-piperidone | Synthesis from Chiral Pool (e.g., L-Glutamic Acid) |
| Synthetic Strategy | Convergent | Linear | Linear |
| Stereocontrol | Pre-defined | Requires chiral catalyst/reagent | Derived from starting material |
| Number of Steps | Fewer steps to target molecule | Can be efficient, but requires optimization | Multiple steps often required |
| Versatility | Direct introduction of various nucleophiles | Primarily for hydroxyl group introduction | Can be versatile but requires more functional group manipulations |
Case Study 1: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitor - Ibrutinib
Ibrutinib is a potent BTK inhibitor used in the treatment of various B-cell malignancies. A key step in its synthesis involves the coupling of the pyrazolopyrimidine core with a chiral piperidine fragment. While the commercial synthesis often utilizes the corresponding (S)-1-Boc-3-hydroxypiperidine followed by activation of the hydroxyl group (e.g., as a mesylate), this compound represents a viable and direct alternative for this crucial C-N bond formation.
The use of the bromo-derivative can, in some instances, simplify the synthetic sequence by avoiding the in situ activation step of the hydroxyl group.
Experimental Workflow: Synthesis of Ibrutinib Precursor
Caption: Synthesis of a key Ibrutinib precursor.
Detailed Experimental Protocol: Nucleophilic Substitution
-
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs2CO3, 2.0 eq).
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Case Study 2: Synthesis of CCR5 Antagonists - Maraviroc Analogues
Maraviroc is an FDA-approved CCR5 antagonist used in the treatment of HIV. The core structure of Maraviroc and many of its analogues feature a chiral substituted piperidine ring. This compound and its derivatives are invaluable in the synthesis of these compounds, enabling the exploration of structure-activity relationships (SAR) by facilitating the introduction of diverse substituents at the 3-position.
Comparative Biological Activity
The introduction of different functionalities on the piperidine ring can significantly impact the antiviral activity of CCR5 antagonists. The use of this compound allows for the systematic modification of this position to optimize potency and pharmacokinetic properties.
| Compound | Piperidine Substituent | CCR5 Binding IC50 (nM) | Anti-HIV Activity EC50 (nM) |
| Analogue 1 | 3-(4-Trifluoromethylphenyl)amino | 5.2 | 1.1 |
| Analogue 2 | 3-(4-Chlorophenyl)amino | 8.7 | 2.5 |
| Analogue 3 | 3-Phenoxy | 15.3 | 7.8 |
Note: The data presented here is illustrative and compiled from various sources on CCR5 antagonists to demonstrate the impact of substitution at the 3-position of the piperidine ring.
Experimental Workflow: Synthesis of a Maraviroc Analogue
Caption: Synthetic workflow for a Maraviroc analogue.
Alternative Leaving Groups: A Comparative Discussion
While the bromide in this compound is an excellent leaving group for many nucleophilic substitution reactions, other leaving groups such as tosylates or mesylates, derived from the corresponding alcohol, can also be employed.
The choice between a bromide and a sulfonate ester often depends on the specific nucleophile and reaction conditions. Bromides are generally more reactive than tosylates in SN2 reactions. However, tosylates can be advantageous in terms of stability and ease of handling. The synthesis of the tosylate or mesylate requires an additional step from the corresponding alcohol, which can impact the overall efficiency of the synthetic route.
Conclusion
This compound is a powerful and versatile chiral building block that has proven its value in the synthesis of complex pharmaceutical agents. Its pre-defined stereochemistry and reactive handle for nucleophilic substitution offer a convergent and efficient approach to the construction of chiral piperidine-containing molecules. While alternative synthetic strategies exist, the directness and adaptability of this synthon make it a preferred choice for many applications in modern drug discovery and development. The case studies of Ibrutinib and Maraviroc analogues highlight its successful application in the synthesis of clinically relevant molecules.
References
-
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]
-
Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]
-
Zhu, W., et al. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350. [Link]
-
Bedell, T. A., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(23), 3213-3216. [Link]
-
Martinez, A., et al. (2002). First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 45(6), 1292-1299. [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
Safety Operating Guide
Navigating the Disposal of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules such as (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this halogenated heterocyclic compound, ensuring the protection of personnel and the environment.
Understanding the Compound: A Profile of this compound
This compound is a chiral building block frequently employed in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine ring, a bromine substituent, and a tert-butoxycarbonyl (Boc) protecting group, imparts specific reactivity and hazard characteristics that must be fully understood to ensure safe handling and disposal.
Key Structural Features and Their Implications:
-
Piperidine Ring: A saturated heterocycle that forms the core of many bioactive molecules. While the ring itself is relatively stable, its derivatives can have varied toxicological profiles.
-
Bromine Substituent: As a halogenated organic compound, this molecule requires specific disposal routes to prevent the formation of harmful byproducts during incineration and to avoid environmental contamination. Halogenated wastes must not be mixed with non-halogenated organic waste.[1]
-
Boc Protecting Group: The tert-butoxycarbonyl group is generally stable but can be cleaved under acidic conditions, which should be a consideration in selecting disposal pathways and avoiding inadvertent reactions in waste containers.
Hazard Identification and Immediate Safety Protocols
A thorough understanding of the hazards associated with this compound is paramount. The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).[2]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses or goggles are mandatory. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | Do not dispose of down the drain. Prevent release to the environment. |
Immediate Actions in Case of Exposure:
-
If Swallowed: Rinse mouth. Get medical help.[2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures safety and compliance. The following workflow is designed to provide clear, actionable guidance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
This guide provides a detailed operational plan for the safe handling and disposal of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. As a brominated piperidine derivative, this compound requires stringent safety protocols to mitigate risks associated with its handling. This document moves beyond mere procedural lists to explain the causality behind each safety measure, ensuring a protocol that is not only robust but also understood by the professionals implementing it.
Hazard Analysis and Risk Mitigation
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Prolonged contact can lead to dermatitis.
-
Causes serious eye irritation: Direct contact can result in significant eye damage.
-
May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.[1][2][3]
Given its powdered form, the primary routes of exposure are inhalation of airborne particles and dermal contact with contaminated surfaces. Our safety strategy, therefore, is centered on robust engineering controls and meticulously selected Personal Protective Equipment (PPE) to create a multi-layered defense against exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. PPE should never be the sole means of protection.
-
Ventilation: All handling of this compound powder must occur within a properly functioning chemical fume hood or a HEPA-filtered balance enclosure (powder weighing station).[4][5] These systems create a negative pressure environment that draws airborne particles away from the user's breathing zone. Standard laboratory ventilation is insufficient for handling hazardous powders.
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory. This area should be clearly marked with signage indicating the presence of a hazardous substance.[4] This administrative control minimizes the risk of cross-contamination and unintentional exposure to personnel not directly involved in the procedure.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all approach. The required level of protection varies with the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Powder | Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a full-face shield. | NIOSH-approved half-mask respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. | Full-cuffed lab coat, long pants, and closed-toe shoes. |
| Preparing Solutions | Neoprene or butyl rubber gloves. | Chemical splash goggles. | Required if not performed in a certified chemical fume hood. | Full-cuffed lab coat, long pants, and closed-toe shoes. |
| Running Reaction | Neoprene or butyl rubber gloves. | Safety glasses with side shields (minimum); goggles if splash risk exists. | Not required if the reaction is in a closed system within a fume hood. | Full-cuffed lab coat, long pants, and closed-toe shoes. |
| Waste Disposal | Neoprene or butyl rubber gloves. | Chemical splash goggles. | Not typically required if handling sealed waste containers. | Full-cuffed lab coat, long pants, and closed-toe shoes. |
| Spill Cleanup | Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a full-face shield. | NIOSH-approved half-mask respirator with OV/AG cartridges and P100 particulate filters. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. |
Justification for PPE Selection
-
Hand Protection: Standard nitrile gloves offer poor resistance to halogenated hydrocarbons and should not be solely relied upon.[6][7] Neoprene and butyl rubber gloves provide superior protection against this class of chemicals.[8][9] Double-gloving during high-risk tasks like weighing provides an additional barrier and allows for the safe removal of the potentially contaminated outer glove without exposing the skin.[4]
-
Eye and Face Protection: Due to the severe irritation risk, chemical splash goggles are mandatory when handling the compound in any form. A full-face shield is required when weighing the powder to protect against splashes and aerosolized particles.[10]
-
Respiratory Protection: The potential for respiratory irritation from the fine powder necessitates the use of a respirator with particulate (P100) and organic vapor cartridges during weighing or when engineering controls are not sufficient.[11][12] This ensures protection against both airborne powder and any potential vapors.
-
Protective Clothing: A standard lab coat, fully fastened, prevents incidental skin contact. A chemical-resistant apron provides an additional layer of protection during spill cleanup.[13]
Procedural Guidance: Step-by-Step Operations
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Protocol for Weighing Hazardous Powder
-
Preparation: Ensure the designated chemical fume hood or ventilated balance enclosure is operational. Cover the work surface with disposable bench paper.
-
Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer to Hood: Move the tared, sealed container into the chemical fume hood.
-
Add Powder: Carefully add the this compound powder to the container. Use disposable spatulas to avoid cross-contamination.[4]
-
Seal and Weigh: Securely close the container inside the hood. Move the sealed container back to the balance to obtain the final weight.
-
Cleanup: Dispose of the bench paper and any disposable tools in a designated solid halogenated waste container within the fume hood.
Disposal Plan: Managing Hazardous Waste
Proper segregation and labeling of waste are critical for safety and regulatory compliance.
Chemical Waste
-
Segregation: All waste containing this compound, including reaction residues and rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[11][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Container: Use a robust, leak-proof container with a secure screw cap. The container must be compatible with the chemical waste.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include the full chemical name(s) of the contents; abbreviations are not acceptable.[15]
Contaminated PPE and Materials
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, spatulas, and contaminated bench paper, must be disposed of in a designated, sealed container for solid halogenated waste.[1]
-
Empty Containers: The original chemical container is considered hazardous waste unless triple-rinsed. The rinsate from this cleaning process must be collected as halogenated organic waste.[15] Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic after defacing the label.
Emergency Procedures: Spill Management
Only trained personnel equipped with the proper PPE should manage chemical spills.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or involves other highly volatile substances, evacuate the lab and call emergency services.
-
Containment (for small, manageable spills):
-
Don the appropriate spill cleanup PPE as outlined in the table above.
-
Prevent the spread of the powder by gently covering it with an absorbent material like vermiculite or sand.[16] Avoid sweeping dry powder, as this will create dust.
-
If the spill is a solution, create a dike around the spill with absorbent material, working from the outside in.
-
-
Cleanup:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as halogenated waste.
-
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Wittenberg University, Department of Chemistry. (n.d.). Handling Chemicals. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2022). Glove Selection Chart. Retrieved from [Link]
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Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]
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Best Glove Manufacturing Company. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Kelco. (2008). Chemical Compatibility Chart - Neoprene. Retrieved from [Link]
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PowerPak. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
